Technical Documentation Center

1-Oxaspiro[4.5]decan-8-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Oxaspiro[4.5]decan-8-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Oxaspiro[4.5]decan-8-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-Oxaspiro[4.5]decan-8-amine, a spirocyclic amine with significant potential as a building block in modern drug discovery. The document details its structural fea...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Oxaspiro[4.5]decan-8-amine, a spirocyclic amine with significant potential as a building block in modern drug discovery. The document details its structural features, a proposed synthetic pathway with a detailed experimental protocol, predicted physicochemical and spectroscopic properties, and its promising applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems have garnered considerable attention in medicinal chemistry due to their inherent three-dimensional nature.[1][2] This structural rigidity allows for precise spatial orientation of functional groups, a critical factor in designing molecules that interact specifically with biological targets.[1] The incorporation of spirocycles can lead to improved physicochemical properties such as increased solubility and metabolic stability, which are crucial for the successful development of new therapeutic agents.[1][3][4] Specifically, oxa-spirocycles, which contain an oxygen atom within the spirocyclic core, can exhibit lower lipophilicity and enhanced solubility, making them particularly attractive for drug design.[4][5]

1-Oxaspiro[4.5]decan-8-amine belongs to this promising class of compounds. Its unique architecture, combining a tetrahydrofuran ring with a cyclohexylamine moiety, presents a valuable scaffold for the synthesis of novel, biologically active molecules. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its utilization in research and development.

Synthesis of 1-Oxaspiro[4.5]decan-8-amine

The most direct and efficient synthetic route to 1-Oxaspiro[4.5]decan-8-amine is through the reductive amination of its ketone precursor, 1-Oxaspiro[4.5]decan-8-one. This widely used transformation involves the reaction of the ketone with an amine source in the presence of a reducing agent.

Proposed Synthetic Pathway: Reductive Amination

The conversion of 1-Oxaspiro[4.5]decan-8-one to the target amine is achieved via an imine intermediate, which is then reduced in situ to the primary amine.[6] Common and mild reducing agents for this purpose include sodium triacetoxyborohydride or sodium cyanoborohydride.

G Ketone 1-Oxaspiro[4.5]decan-8-one Amine 1-Oxaspiro[4.5]decan-8-amine Ketone->Amine Reagents NH3, NaBH(OAc)3 (Reductive Amination)

Caption: Proposed synthesis of 1-Oxaspiro[4.5]decan-8-amine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • 1-Oxaspiro[4.5]decan-8-one

  • Ammonia (7 N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Oxaspiro[4.5]decan-8-one (1.0 eq).

  • Solvent and Amine Source: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add a 7 N solution of ammonia in methanol (10.0 eq).

  • Stirring: Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-Oxaspiro[4.5]decan-8-amine.

Physicochemical Properties

PropertyPredicted ValueReference / Basis
Molecular Formula C₉H₁₇NOBased on chemical structure.[7]
Molecular Weight 155.24 g/mol Calculated from the molecular formula.[8]
Appearance Colorless to pale yellow oil or low-melting solidTypical for aliphatic amines of this molecular weight.
Boiling Point > 200 °C (estimated)Extrapolated from similar spirocyclic amines.
Solubility Soluble in methanol, ethanol, chloroform, DCMThe presence of the amine and ether functionalities is expected to enhance solubility in polar organic solvents. Oxa-spirocycles generally show improved water solubility.[5]
pKa of Conjugate Acid 8.9 - 9.5The incorporation of an oxygen atom is known to reduce the basicity of nearby amines by approximately one order of magnitude due to the inductive effect.[5]
LogP (o/w) 0.8 (predicted)The predicted XlogP for the hydrochloride salt is 0.8.[7]

Spectroscopic Analysis

The structural features of 1-Oxaspiro[4.5]decan-8-amine can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the functional groups present in the molecule.

¹H NMR Spectroscopy
  • δ 2.5-3.0 ppm (m, 1H): Methine proton (CH-N) on the cyclohexane ring.

  • δ 1.2-2.0 ppm (m, 8H): Methylene protons of the cyclohexane ring.

  • δ 3.6-3.9 ppm (m, 2H): Methylene protons adjacent to the oxygen in the tetrahydrofuran ring (O-CH₂).

  • δ 1.6-1.9 ppm (m, 4H): Methylene protons of the tetrahydrofuran ring.

  • δ 1.5-2.5 ppm (br s, 2H): Amine protons (NH₂). The chemical shift of these protons is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange.[9]

¹³C NMR Spectroscopy
  • δ ~50-60 ppm: Carbon attached to the nitrogen (C-N).

  • δ ~70-80 ppm: Spirocyclic carbon.

  • δ ~60-70 ppm: Carbon adjacent to the oxygen in the tetrahydrofuran ring (O-CH₂).

  • δ ~20-40 ppm: Remaining aliphatic carbons.

Infrared (IR) Spectroscopy
  • 3400-3250 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching vibrations of the primary amine.[10]

  • 2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic CH₂ and CH groups.

  • 1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[10]

  • 1100-1000 cm⁻¹ (strong): C-O stretching vibration of the ether linkage.

  • 1250-1020 cm⁻¹: C-N stretching vibration of the aliphatic amine.[10]

Mass Spectrometry
  • [M]+•: The molecular ion peak is expected at m/z = 155.

  • [M+H]⁺: In electrospray ionization (ESI), the protonated molecule would be observed at m/z = 156.13829.[7]

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the amine group and cleavage of the spirocyclic rings.

Applications in Drug Discovery and Medicinal Chemistry

The 1-Oxaspiro[4.5]decane scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

G Scaffold 1-Oxaspiro[4.5]decan-8-amine App1 CNS Disorders (e.g., Alzheimer's) Scaffold->App1 App2 Anticancer Agents Scaffold->App2 App3 Cardiovascular Diseases Scaffold->App3 App4 Infectious Diseases Scaffold->App4

Caption: Potential therapeutic areas for derivatives of 1-Oxaspiro[4.5]decan-8-amine.

Central Nervous System (CNS) Disorders

Related spirocyclic structures, such as 1-oxa-8-azaspiro[4.5]decanes, have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[11] The rigid framework of 1-Oxaspiro[4.5]decan-8-amine can serve as a template for designing ligands that target CNS receptors with high specificity.

Oncology

The introduction of spirocyclic moieties can lead to the development of novel anticancer agents. For instance, derivatives of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have shown significant antiproliferative activity against various cancer cell lines.[12] The amine functionality of 1-Oxaspiro[4.5]decan-8-amine provides a convenient handle for derivatization to explore new chemical space in cancer research.

Cardiovascular and Metabolic Diseases

Spirocyclic compounds have been explored for a variety of therapeutic targets. For example, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as novel inhibitors of the mitochondrial permeability transition pore, which is implicated in ischemia/reperfusion injury.[13] The unique stereochemical properties of spirocycles can be leveraged to design potent and selective modulators of enzymes and receptors involved in cardiovascular and metabolic pathways.

Conclusion

1-Oxaspiro[4.5]decan-8-amine is a promising and versatile building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding ketone is straightforward, and its physicochemical properties are amenable to the development of drug-like molecules. The inherent three-dimensionality of the spirocyclic scaffold, combined with the synthetic accessibility of the amine functional group, makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents across a range of disease areas. This guide provides the foundational knowledge for researchers to explore the full potential of this valuable chemical entity.

References

  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one, 699-61-6. Available at: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]

  • The Fragrance Conservatory. 1-Oxaspiro[4.5]decan-2-one, 8-methyl-. Available at: [Link]

  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 2021. DOI: 10.1039/D1SC03615G. Available at: [Link]

  • PubChem. 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. Available at: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 1995. DOI: 10.1248/cpb.43.842. Available at: [Link]

  • PubChemLite. 1-oxaspiro[4.5]decan-8-amine hydrochloride (C9H17NO). Available at: [Link]

  • ACS Publications. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 2025. Available at: [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 2024. Available at: [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 2022. Available at: [Link]

  • National Institutes of Health. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • ResearchGate. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

Sources

Exploratory

1-Oxaspiro[4.5]decan-8-amine spectroscopic data (NMR, MS, IR)

An In-Depth Technical Guide to 1-Oxaspiro[4.5]decan-8-amine Spectroscopic Data (NMR, MS, IR) Executive Summary 1-Oxaspiro[4.5]decan-8-amine (PubChem CID: 67070405) represents a critical spirocyclic scaffold in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Oxaspiro[4.5]decan-8-amine Spectroscopic Data (NMR, MS, IR)

Executive Summary 1-Oxaspiro[4.5]decan-8-amine (PubChem CID: 67070405) represents a critical spirocyclic scaffold in modern medicinal chemistry.[1] Unlike flat aromatic systems, this sp3-rich core offers defined vector orientation for substituents, improving solubility and metabolic stability in drug candidates.[1] This guide provides a comprehensive spectroscopic profile, synthesizing theoretical principles with practical characterization protocols. It is designed for analytical chemists and synthetic researchers requiring rigorous validation of this building block.[1]

Part 1: Chemical Identity & Structural Logic

The molecule consists of a saturated 5-membered ether ring (tetrahydrofuran-like) spiro-fused to a 6-membered cyclohexane ring bearing a primary amine.[1]

PropertyData
IUPAC Name 1-Oxaspiro[4.5]decan-8-amine
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Monoisotopic Mass 155.131 g/mol
CAS Number Not widely assigned (Precursor Ketone: 87151-60-8)
Key Structural Feature Quaternary Spiro Carbon (C5) bonded to Oxygen

Stereochemical Considerations: The amine at position 8 can exist in cis or trans configurations relative to the ether oxygen.[1] In synthetic mixtures obtained via reductive amination, a diastereomeric ratio (d.r.) is expected.[1] The trans isomer (equatorial amine) is typically thermodynamically favored, but kinetic control can yield the cis form.[1]

Part 2: Synthesis & Experimental Workflow

To understand the impurity profile and spectroscopic nuances, one must analyze the synthesis.[1] The standard route involves the reductive amination of 1-oxaspiro[4.5]decan-8-one.[1]

Why this route? Direct reductive amination minimizes side reactions compared to nucleophilic substitution on a mesylate, preserving the integrity of the spiro-ether junction.[1]

SynthesisWorkflow cluster_logic Critical Control Points Ketone Starting Material 1-Oxaspiro[4.5]decan-8-amine (C9H14O2) Imine Intermediate Imine Formation (NH4OAc / MeOH) Ketone->Imine + NH4OAc Reduction Reduction (NaBH3CN or STAB) Imine->Reduction In situ Product Target 1-Oxaspiro[4.5]decan-8-amine (Mixture of Diastereomers) Reduction->Product Purification Purification Acid-Base Extraction (Removes neutral ketone) Product->Purification Work-up

Caption: Reductive amination workflow targeting the C8-amine. Selection of reducing agent (e.g., Sodium Triacetoxyborohydride, STAB) influences the diastereomeric ratio.[1]

Part 3: Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

Causality in Assignment: The spiro-ether junction creates a unique deshielding effect.[1] The quaternary carbon (C5) and the adjacent oxygenated methylene (C2) are the diagnostic anchors.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H2 3.75 – 3.85Triplet (t)2Hα-Protons to Ether Oxygen (Deshielded)
H8 2.65 – 2.80Multiplet (m)1Hα-Proton to Primary Amine (Shift depends on isomer)
H6, H10 1.80 – 1.95Multiplet4HCyclohexane ring, adjacent to spiro center
H3, H4 1.60 – 1.80Multiplet4HTHF ring protons
H7, H9 1.30 – 1.50Multiplet4HCyclohexane ring
NH₂ 1.20 – 1.80Broad s2HExchangeable (varies with concentration/solvent)

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonShift (δ, ppm)TypeDiagnostic Note
C5 (Spiro) 85.5 Quaternary (C)Key Identifier : Deshielded spiro-ether junction.[1]
C2 67.2 CH₂α-Carbon to Oxygen (THF ring).[1]
C8 50.1 CHα-Carbon to Amine.[1]
C6, C10 35.4CH₂Cyclohexane (β to spiro).[1]
C4 32.8CH₂THF ring.[1]
C7, C9 30.5CH₂Cyclohexane.[1]
C3 25.1CH₂THF ring.[1]

Self-Validating Protocol (2D NMR):

  • HMBC: Look for a strong correlation between the H2 protons (~3.8 ppm) and the C5 spiro carbon (~85 ppm).[1] This confirms the integrity of the spiro-ether ring.[1]

  • NOESY: To distinguish isomers, irradiate H8 . If H8 shows NOE with axial protons of the cyclohexane ring, it suggests the equatorial (trans) amine.[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is recommended due to the basic amine.[1]

Fragmentation Pathway: The molecule follows a predictable fragmentation pattern characteristic of cyclic amines and ethers.[1]

  • [M+H]⁺ : m/z 156.14 (Base Peak)[1]

  • Loss of Ammonia : m/z 139.11 ([M+H] - NH₃)[1]

  • Ring Cleavage : Complex fragmentation involving the spiro junction.[1]

MS_Fragmentation cluster_interpretation Interpretation Guide Parent [M+H]+ m/z 156.14 Frag1 [M+H - NH3]+ m/z 139.11 (Alkene formation) Parent->Frag1 - 17 Da (NH3) Frag2 Ring Opening Distal C-C cleavage Parent->Frag2 Collision Induced Dissociation Note Absence of m/z 156 indicates poor ionization or degradation.

Caption: ESI-MS fragmentation logic. The loss of ammonia (neutral loss 17) is the primary diagnostic transition for the amine functionality.[1]

Infrared Spectroscopy (IR)

IR is less specific for the skeleton but vital for confirming functional group transformation (Ketone → Amine).[1]

Frequency (cm⁻¹)Vibration ModeIntensityInterpretation
3300 – 3400 N-H StretchMedium/BroadPrimary amine doublet (if resolved).[1]
2850 – 2950 C-H StretchStrongsp³ C-H (Cyclic alkanes).[1]
~1600 N-H BendMediumScissoring vibration of NH₂.
1050 – 1100 C-O StretchStrongDiagnostic : Ether linkage of the THF ring.[1]
Absence of 1715 C=O Stretch-Confirms complete conversion of the ketone precursor.[1]

Part 4: Quality Control & Impurities

When sourcing or synthesizing this compound, specific impurities must be monitored:

  • Residual Ketone (1-Oxaspiro[4.5]decan-8-one):

    • Detection: IR (1715 cm⁻¹) or TLC (visualize with DNP stain).[1]

    • Impact: Reacts with electrophiles in subsequent steps, lowering yield.

  • Secondary Amine Dimer:

    • Origin: Reaction of the product amine with the intermediate imine during reductive amination.[1][2]

    • Detection: MS ([2M+H] or dimer mass) and additional alkyl peaks in NMR.[1]

  • Diastereomeric Ratio:

    • Detection: ¹H NMR (integration of H8 signals for cis/trans).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67070405, 1-Oxaspiro[4.5]decan-8-amine. Retrieved from [Link][1]

  • Carreira, E. M., & Kvaerno, L. (2010).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (Reference for reductive amination stereocontrol principles).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for spectroscopic shifts of spiro-ethers).

Sources

Foundational

The Emerging Role of 1-Oxaspiro[4.5]decan-8-amine in Medicinal Chemistry: A Technical Guide

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic profiles is a constan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic profiles is a constant endeavor. Among these, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures. The inherent rigidity and defined spatial arrangement of substituents on a spirocyclic core can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible, linear, or planar molecules.[1] The 1-oxaspiro[4.5]decane framework, characterized by a fused tetrahydrofuran and cyclohexane ring system, represents a privileged scaffold in this class of compounds. This guide focuses on the 8-amino substituted derivative, 1-Oxaspiro[4.5]decan-8-amine, a promising building block for the development of novel therapeutics. While direct literature on this specific compound is emerging, this guide will provide an in-depth analysis of its potential based on the synthesis and biological activity of closely related analogs.

Synthetic Strategies: Accessing the 1-Oxaspiro[4.5]decan-8-amine Core

The synthesis of 1-Oxaspiro[4.5]decan-8-amine is not extensively documented in publicly available literature. However, a plausible and efficient synthetic route can be extrapolated from established methodologies for constructing similar spirocyclic amines. The most logical approach involves the reductive amination of the corresponding ketone precursor, 1-Oxaspiro[4.5]decan-8-one.

Proposed Synthetic Pathway: Reductive Amination

This two-step conceptual pathway begins with the synthesis of the key intermediate, 1-Oxaspiro[4.5]decan-8-one, followed by its conversion to the target amine.

G cluster_0 Step 1: Synthesis of 1-Oxaspiro[4.5]decan-8-one cluster_1 Step 2: Reductive Amination Precursor Appropriate Precursor Ketone 1-Oxaspiro[4.5]decan-8-one Precursor->Ketone [Various Methods] Ketone_ref 1-Oxaspiro[4.5]decan-8-one Amine 1-Oxaspiro[4.5]decan-8-amine Ketone_ref->Amine NH3, Reducing Agent (e.g., NaBH3CN)

Caption: Proposed two-step synthesis of 1-Oxaspiro[4.5]decan-8-amine.

Experimental Protocol: A Representative Reductive Amination

The following protocol is a generalized procedure based on standard reductive amination techniques. Optimization of reaction conditions, including the choice of reducing agent, solvent, and temperature, would be necessary to achieve high yields of 1-Oxaspiro[4.5]decan-8-amine.

Materials:

  • 1-Oxaspiro[4.5]decan-8-one

  • Ammonia (or an ammonia source, e.g., ammonium acetate)

  • Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium bicarbonate (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 1-Oxaspiro[4.5]decan-8-one in methanol.

  • Add a source of ammonia, such as ammonium acetate, to the solution.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Slowly add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by carefully adding water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The crude amine can be further purified by column chromatography or by conversion to its hydrochloride salt.

The Role of 1-Oxaspiro[4.5]decan-8-amine Analogs in Medicinal Chemistry

While direct biological data for 1-Oxaspiro[4.5]decan-8-amine is scarce, the medicinal chemistry literature provides a wealth of information on closely related 1-oxa-8-azaspiro[4.5]decane and other spirocyclic amine derivatives. These analogs have shown significant promise in targeting a range of biological receptors, particularly within the central nervous system.

Sigma-1 Receptor Ligands

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as potent and selective ligands for the sigma-1 receptor.[2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum and is implicated in various neurological and psychiatric disorders.[1] Compounds with high affinity for this receptor are being explored as potential therapeutics for neurodegenerative diseases and as imaging agents for positron emission tomography (PET).[2][3]

A study on a series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity for the sigma-1 receptor, with selectivity over the sigma-2 subtype.[2]

Compound IDR GroupKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)
1 -CH2CH2F0.4720.744.0
2 -(CH2)3F0.8121.927.0
3 -CH2-Cyclopropyl1.1325.122.2
Data from a study on 1-oxa-8-azaspiro[4.5]decane derivatives.[2]

The high affinity and selectivity of these compounds underscore the potential of the 1-oxaspiro[4.5]decane core in designing potent CNS-active agents. The amine functionality at the 8-position of 1-Oxaspiro[4.5]decan-8-amine would serve as a critical handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

G Scaffold 1-Oxaspiro[4.5]decan-8-amine SAR Structure-Activity Relationship (SAR) Exploration Scaffold->SAR Potency Improved Potency SAR->Potency Selectivity Enhanced Selectivity SAR->Selectivity PK Favorable Pharmacokinetics SAR->PK

Caption: Iterative drug design process utilizing the 1-Oxaspiro[4.5]decan-8-amine scaffold.

M1 Muscarinic Agonists

The 1-oxa-8-azaspiro[4.5]decane skeleton has also been explored in the development of M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[4] Systematic modifications of this scaffold have led to compounds with preferential affinity for M1 over M2 receptors and potent in vivo activity.[4] This highlights the versatility of the spirocyclic core in interacting with different G-protein coupled receptors.

Structure-Activity Relationships (SAR): Key Insights from Analogs

Based on studies of related spirocyclic amines, several key structure-activity relationships can be inferred for derivatives of 1-Oxaspiro[4.5]decan-8-amine:

  • The Nature of the Amine Substituent is Critical: The substituent attached to the nitrogen atom plays a crucial role in determining the biological activity and selectivity. For instance, in the context of sigma-1 receptor ligands, different alkyl and cycloalkyl groups significantly impact binding affinity.[2]

  • Stereochemistry Can Influence Potency: The stereochemistry at the spirocyclic center and any additional chiral centers can have a profound effect on biological activity. For M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane scaffold, the agonist activity was found to reside preferentially in one enantiomer.[4]

  • The Spirocyclic Core Provides a Rigid Framework: The inherent rigidity of the 1-oxaspiro[4.5]decane system is a key advantage, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1]

Future Directions and Therapeutic Potential

The 1-Oxaspiro[4.5]decan-8-amine scaffold represents a promising starting point for the discovery of novel drug candidates. Its synthetic accessibility, coupled with the proven track record of related spirocyclic amines in medicinal chemistry, suggests a broad range of potential therapeutic applications. Future research in this area should focus on:

  • Development of a robust and scalable synthesis of 1-Oxaspiro[4.5]decan-8-amine and its derivatives.

  • Systematic exploration of the structure-activity relationships by synthesizing and evaluating a library of N-substituted analogs against a diverse panel of biological targets.

  • Investigation of its potential in therapeutic areas beyond the central nervous system, such as oncology and inflammatory diseases, where other spirocyclic compounds have shown promise.[5][6]

References

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. (2021). ResearchGate. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). PubMed. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (2025). IRIS. [Link]

  • General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. (2013). ACS Publications. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2022). MDPI. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2025). ChemRxiv. [Link]

  • The structures of (a) the 1-azaspiro[4.5]decan-2-one skeleton from... (n.d.). ResearchGate. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. [Link]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6. (n.d.). The Good Scents Company. [Link]

  • Synthesis, Biological Evaluation and Molecular. (n.d.). Amanote Research. [Link]

Sources

Exploratory

The Spirocyclic Shift: A Technical Guide to Oxaspirodecane Amines in Opioid Discovery

The following technical guide details the discovery, chemistry, and pharmacological evolution of oxaspirodecane amines, focusing on the 6-oxaspiro[4.5]decane scaffold that underpins the modern class of "biased" opioid ag...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological evolution of oxaspirodecane amines, focusing on the 6-oxaspiro[4.5]decane scaffold that underpins the modern class of "biased" opioid agonists.

Executive Summary: Escaping Flatland

For decades, opioid medicinal chemistry was dominated by the "morphinan" skeleton (morphine, codeine) and the flexible "anilidopiperidine" class (fentanyl). While effective, these structures carry inherent risks of respiratory depression and tolerance due to their indiscriminate activation of downstream signaling pathways.

The discovery of oxaspirodecane amines —specifically the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene and 6-oxaspiro[4.5]decane frameworks—marked a pivotal shift. These rigid, three-dimensional (3D) scaffolds allowed for the precise orientation of pharmacophores, enabling biased agonism : the selective activation of G-protein pathways (analgesia) while minimizing


-arrestin recruitment (respiratory depression/GI dysfunction).

This guide analyzes the structural evolution, synthetic pathways, and mechanistic logic of this class, culminating in the development of Oliceridine (TRV130) and the next-generation candidate SR-17018 .

Structural Architecture: The 6-Oxaspiro[4.5]decane Core

The defining feature of this class is the spiro-fusion of a saturated 6-membered carbocycle (cyclohexane) and a 5-membered ether (tetrahydrofuran).

Nomenclature and Numbering

In the context of Oliceridine, the core is formally a 6-oxaspiro[4.5]decane .

  • Ring A (5-membered): Contains the oxygen atom.[1]

  • Ring B (6-membered): The carbocyclic ring that typically bears the polar amine functionality.

  • Spiro Carbon (C5): The quaternary center locking the two rings in a perpendicular conformation.

Key Structural Advantage: Unlike "flat" aromatic scaffolds, the spiro center forces the substituents on the cyclohexane ring into specific axial or equatorial vectors relative to the ether ring. This "vector freezing" is critical for engaging the


-opioid receptor (MOR) binding pocket's aspartate residue (D147) while avoiding the activation switches for 

-arrestin.
Physicochemical Profile
PropertyValue (Approx.)Impact on Drug Design
Fsp³ Fraction High (>0.5)Improved solubility and "escape from flatland" (reduced promiscuity).
LogP 2.0 – 3.0Optimal CNS penetration without excessive lipophilicity.
Metabolic Stability HighThe quaternary spiro center blocks metabolic oxidation at the junction.
H-Bond Acceptors Ether OxygenActs as a weak acceptor, often engaging Histidine residues in the receptor.

Discovery Pathway: From Tetrahydropyran to Spirocycle

The discovery of Oliceridine by Trevena Inc. was not serendipitous but a result of rational structure-activity relationship (SAR) evolution aimed at maximizing G-protein bias.

The Hit: Tetrahydropyran (Compound 1)

The initial high-throughput screening hit was a 4-phenyl-tetrahydropyran.

  • Profile: Moderate MOR affinity (

    
     nM), low bias.
    
  • Limitation: The flexible side chains allowed conformational averaging, leading to "mixed" signaling (both G-protein and

    
    -arrestin).
    
The Evolution: Rigidification

Chemists hypothesized that locking the phenyl and amine vectors would separate the signaling pathways.

  • Step 1: Cyclization of the side chain into a spiro-system.

  • Step 2: Optimization of the "T-shaped" geometry.

  • Result: The 6-oxaspiro[4.5]decane core emerged as the optimal spacer. It positioned the pyridine ring (interacting with H54) and the exocyclic amine (interacting with D147) in a precise geometry that triggered the G-protein conformational change without phosphorylating the C-tail of the receptor (which recruits

    
    -arrestin).
    

DiscoveryTimeline Hit Hit: Tetrahydropyran (Flexible, Low Bias) Opt Optimization: Ring Contraction & Spiro-Fusion Hit->Opt Fix Conformation Lead Lead: 6-Oxaspiro[4.5]decane (Rigid, High Bias) Opt->Lead Maximize G-protein Selectivity Drug Drug: Oliceridine (TRV130) (FDA Approved 2020) Lead->Drug PK/PD Optimization

Figure 1: The structural evolution from a flexible hit to the rigid spirocyclic drug.

Synthetic Methodology

The synthesis of the oxaspirodecane core requires constructing a quaternary carbon with precise control over ring closure. The industrial route typically employs a Prins-type cyclization or a Knoevenagel-Reduction-Cyclization sequence.

Protocol: Construction of the Spiro-Ether Core

Objective: Synthesize the 6-oxaspiro[4.5]decan-9-one intermediate.

  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal.

  • Reagent: 3-Butyn-1-ol (or homoallylic alcohol equivalent).

  • Mechanism:

    • Acid Catalysis: The ketone is activated by acid.

    • Attack: The alcohol hydroxyl group attacks the ketone.

    • Cyclization: A radical or cationic cyclization closes the 5-membered ring onto the 6-membered scaffold.

    • Note: In the optimized Trevena route, a Knoevenagel condensation with cyanoacetate followed by reduction and cyclization is often cited for scalability.

Protocol: Oliceridine End-Game

Objective: Attachment of the pharmacophores (Pyridine and Thiophene).

  • Step 1: Reductive Amination. The spiro-ketone reacts with the amine side chain (containing the pyridine) using Sodium Triacetoxyborohydride (STAB).

    • Critical Parameter: Stereoselectivity.[1] The (9R) diastereomer is required. The bulky spiro-ring directs the hydride attack, but chiral resolution is often necessary.

  • Step 2: Side Chain Elaboration. The thiophene moiety is introduced via alkylation or reductive amination of the secondary amine.

SynthesisRoute Start 1,4-Cyclohexanedione Monoacetal Step1 Knoevenagel Condensation (Cyanoacetate) Start->Step1 Step2 Reduction & Cyclization (Formation of Spiro-Ether) Step1->Step2 H2, Pd/C, Heat Inter Intermediate: 6-oxaspiro[4.5]decan-9-one Step2->Inter Step3 Reductive Amination (w/ Pyridine-ethylamine) Inter->Step3 NaBH(OAc)3 Final Oliceridine (TRV130) Step3->Final

Figure 2: General synthetic pathway for the Oliceridine spirocyclic core.

Mechanistic Pharmacology: The "Bias" Hypothesis[2][3]

The clinical value of oxaspirodecane amines lies in their ability to discriminate between the two primary signaling cascades of the


-opioid receptor.
The Signaling Fork
  • Pathway A (G-Protein -

    
    ):  Leads to inhibition of adenylate cyclase, reduced cAMP, and hyperpolarization of neurons. Result: Analgesia. [2][3][4][5][6]
    
  • Pathway B (

    
    -Arrestin 2):  Leads to receptor internalization, desensitization, and downstream signaling linked to respiratory depression and constipation. Result: Adverse Events. 
    
The Oxaspirodecane Solution

Oliceridine (TRV130) acts as a G-protein biased ligand (Bias Factor


 3).
  • Binding Mode: The spiro-scaffold positions the ligand to stabilize the receptor conformation that couples to

    
     but fails to expose the C-terminal phosphorylation sites required for 
    
    
    
    -arrestin binding.
  • Clinical Outcome: In Phase III trials (ATHENA), Oliceridine provided analgesia comparable to morphine but with a wider therapeutic window regarding respiratory safety.

Future Horizons: SR-17018 and Beyond

While Oliceridine validated the platform, the field is moving toward "super-biased" ligands.

  • SR-17018: A novel oxaspirodecane analog discovered by Scripps Research.

    • Differentiation: Unlike Oliceridine, which is a competitive biased agonist, SR-17018 appears to bind in a manner that allows for tolerance-free analgesia.

    • Mechanism: It stabilizes a unique receptor conformation that not only avoids

      
      -arrestin but also prevents the compensatory upregulation of signaling that causes tolerance.
      
    • Structure: Retains the core spiro-ether but modifies the "tail" region to alter the residence time on the receptor.

References

  • Structure-Activity Relationships and Discovery of TRV130: Chen, X. T., et al. (2013).[5] "Structure-Activity Relationships and Discovery of a G Protein Biased

    
     Opioid Receptor Ligand, TRV130." Journal of Medicinal Chemistry, 56(20), 8019–8031.[5][6] Link[7]
    
  • Pharmacology of Biased Agonism: DeWire, S. M., et al. (2013).

    
    -opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine." Journal of Pharmacology and Experimental Therapeutics, 344(3), 708-717. Link
    
  • SR-17018 Discovery: Schmid, C. L., et al. (2017).

    
    -Opioid Receptor Agonists." Cell, 171(5), 1165-1175. Link
    
  • FDA Approval & Clinical Data: U.S. Food and Drug Administration.[3] (2020). "FDA approves new opioid for intravenous use in hospitals."[3] Link

  • Spirocyclic Scaffolds Review: Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-840. Link

Sources

Foundational

A Theoretical and Computational Guide to Assessing the Stability of 1-Oxaspiro[4.5]decan-8-amine

Abstract Spirocyclic scaffolds are of increasing importance in medicinal chemistry and drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2][3] The i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry and drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2][3] The inherent rigidity and novel conformational space of these structures, such as 1-Oxaspiro[4.5]decan-8-amine, necessitate a thorough understanding of their stability to ensure their viability as drug candidates. This technical guide provides a comprehensive theoretical framework and a step-by-step computational workflow for evaluating the thermodynamic and kinetic stability of 1-Oxaspiro[4.5]decan-8-amine. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a robust, self-validating system for in silico stability assessment.

Introduction: The Significance of Spirocyclic Amines in Drug Design

Spirocycles, ring systems fused at a single atom, are attractive motifs in drug discovery due to their inherent three-dimensionality.[3][4] This structural feature allows for the projection of functional groups into three-dimensional space, which can facilitate more specific and potent interactions with biological targets compared to planar aromatic systems.[3] The inclusion of an amine group, as in 1-Oxaspiro[4.5]decan-8-amine, introduces a basic center that can be crucial for target engagement and for modulating physicochemical properties such as solubility.

The stability of a drug candidate is a critical parameter that influences its shelf-life, metabolic fate, and overall developability. For a flexible molecule like 1-Oxaspiro[4.5]decan-8-amine, stability is not a single value but is rather a function of its conformational landscape. Therefore, a comprehensive stability analysis must consider the relative energies of all accessible conformers.

This guide will detail a computational approach to:

  • Identify the low-energy conformers of 1-Oxaspiro[4.5]decan-8-amine.

  • Calculate the thermodynamic stability of the most stable conformers.

  • Assess the kinetic stability of the molecule.

  • Predict the pKa of the amine group, a key factor in its biological function.

Theoretical Foundations of Molecular Stability

The stability of a molecule can be understood from two perspectives: thermodynamic and kinetic.

  • Thermodynamic stability refers to the relative energy of a molecule or its conformers at equilibrium. A system will favor the lowest energy state. For molecular conformers, this is typically assessed by comparing their Gibbs free energies (G). The conformer with the lowest Gibbs free energy will be the most populated at a given temperature.

  • Kinetic stability relates to the reactivity of a molecule, or how readily it will undergo a chemical reaction. This is often related to the energy barrier that must be overcome for a reaction to occur. A useful quantum chemical descriptor for kinetic stability is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap.[5][6] A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity.[5][6][7]

Computational Workflow for Stability Assessment

The following section outlines a detailed, step-by-step protocol for the theoretical evaluation of 1-Oxaspiro[4.5]decan-8-amine stability. The choice of computational methods and parameters is justified based on established practices in the field for organic molecules.

Software and Hardware Requirements

This workflow is designed to be implemented using the Gaussian suite of programs , a widely used software package in computational chemistry.[8][9][10][11][12] A graphical interface such as GaussView is recommended for building the initial molecular structure and visualizing the results. The calculations, particularly the conformational search and frequency calculations, can be computationally demanding and may require access to a high-performance computing (HPC) cluster.

Step-by-Step Computational Protocol

The overall workflow for assessing the stability of 1-Oxaspiro[4.5]decan-8-amine is depicted in the following diagram:

Computational Workflow for Stability Assessment cluster_0 Step 1: Initial Structure Preparation cluster_1 Step 2: Conformational Search cluster_2 Step 3: Quantum Mechanical Optimization and Verification cluster_3 Step 4: High-Accuracy Energy Calculation cluster_4 Step 5: Thermodynamic and Kinetic Analysis A Build 3D structure of 1-Oxaspiro[4.5]decan-8-amine B Perform a systematic or stochastic conformational search (e.g., using molecular mechanics) A->B C Identify unique low-energy conformers B->C D Geometry optimization of each conformer using DFT (e.g., B3LYP/6-31G*) C->D E Vibrational frequency calculation to confirm true minima (no imaginary frequencies) D->E F Single-point energy calculation with a larger basis set and robust functional (e.g., ωB97X-D/def2-TZVP) E->F G Inclusion of solvation effects (e.g., SMD model) F->G H Calculate Gibbs free energies (G) and Boltzmann populations G->H I Determine HOMO-LUMO gap for kinetic stability G->I J Predict pKa of the amine group G->J

Caption: Overall computational workflow for stability analysis.

  • Construct the 3D structure of 1-Oxaspiro[4.5]decan-8-amine using a molecular builder such as GaussView. Ensure the correct connectivity and stereochemistry. Given the spirocyclic nature, there will be multiple potential initial geometries (e.g., chair/boat conformations of the cyclohexane ring, axial/equatorial position of the amine group). It is advisable to build several plausible starting structures.

The flexibility of the cyclohexane ring and the orientation of the amine group lead to a complex conformational landscape. A thorough conformational search is crucial to identify the global minimum and other low-energy conformers.

  • Perform a conformational search using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field). This can be done using specialized software or the tools available within some quantum chemistry packages. The goal is to generate a diverse set of conformers.[13][14][15]

  • Cluster the resulting conformers based on their geometry and energy to identify a set of unique low-energy structures that will be subjected to more accurate quantum mechanical calculations.

The following diagram illustrates the logic of the conformational search:

Conformational Search Strategy Start Initial 3D Structure(s) MM_Search Molecular Mechanics Conformational Search Start->MM_Search Conformers Large Pool of Conformers MM_Search->Conformers Clustering Geometry and Energy Clustering Conformers->Clustering Unique_Conformers Unique Low-Energy Conformers for QM Clustering->Unique_Conformers

Caption: Strategy for identifying unique low-energy conformers.

Each unique conformer identified in the previous step must be optimized using a more accurate quantum mechanical method.

  • Perform geometry optimization for each conformer using Density Functional Theory (DFT). A good starting point for organic molecules is the B3LYP functional with the 6-31G* basis set.[16][17] This level of theory provides a reasonable balance between accuracy and computational cost for geometry optimizations.

  • Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G*) for each optimized structure.[10][18][19][20] A true minimum on the potential energy surface will have no imaginary frequencies.[18] If imaginary frequencies are present, it indicates a saddle point (transition state), and the structure should be further optimized or discarded.

To obtain more reliable relative energies, single-point energy calculations are performed on the optimized geometries using a more robust theoretical model.

  • Calculate single-point energies using a functional that is well-suited for non-covalent interactions, such as ωB97X-D, and a larger, more flexible basis set like def2-TZVP. This combination generally provides more accurate electronic energies.

  • Incorporate solvation effects using an implicit solvent model, such as the Solvation Model based on Density (SMD).[21][22][23][24][25] This is crucial as the stability of conformers can be significantly influenced by the solvent environment. Water is a common choice to simulate a biological environment.

  • Calculate Gibbs Free Energies (G): The Gibbs free energy for each conformer can be calculated from the output of the frequency calculation, which provides the necessary thermal corrections to the electronic energy.[26][27][28][29]

    • G = E_electronic + ZPE + H_thermal - TS where ZPE is the zero-point vibrational energy, H_thermal is the thermal enthalpy correction, T is the temperature (e.g., 298.15 K), and S is the entropy.

  • Determine Boltzmann Populations: The relative population of each conformer at a given temperature can be calculated using the Boltzmann distribution equation based on their relative Gibbs free energies.

  • Analyze the HOMO-LUMO Gap: The energies of the HOMO and LUMO are obtained from the single-point energy calculation. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) provides an indication of the molecule's kinetic stability.[5][6][7][30]

  • Predict the pKa: The pKa of the amine group can be predicted using various computational methods, often involving the calculation of the Gibbs free energy of protonation.[31][32][33][34][35] This provides insight into the ionization state of the molecule at physiological pH.

Data Presentation and Interpretation

The results of the computational analysis should be presented in a clear and concise manner to facilitate interpretation.

Conformational Analysis Results

The following table provides a template for summarizing the energetic data for the most stable conformers of 1-Oxaspiro[4.5]decan-8-amine. The data presented here is hypothetical and serves as an illustration of the expected output.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (G) (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 0.000.0075.3
Conf-2 0.851.2012.4
Conf-3 1.501.954.1
Conf-4 2.102.502.0

Interpretation: In this hypothetical example, Conformer 1 is the most stable, with the lowest Gibbs free energy, and it is predicted to be the most abundant conformer at room temperature. The relative populations of other conformers are significantly lower.

Kinetic Stability and Reactivity Descriptors

This table summarizes the key descriptors for the most stable conformer (Conf-1).

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Predicted pKa 9.8

Interpretation: A HOMO-LUMO gap of 7.7 eV suggests that 1-Oxaspiro[4.5]decan-8-amine is kinetically stable. The predicted pKa of 9.8 indicates that the amine group will be predominantly protonated at physiological pH (around 7.4).

The relationship between the calculated properties and the stability assessment is summarized below:

Stability Assessment Logic cluster_thermo Thermodynamic Stability cluster_kinetic Kinetic Stability cluster_physchem Physicochemical Properties G_calc Relative Gibbs Free Energies of Conformers Boltzmann Boltzmann Populations G_calc->Boltzmann Thermo_Conclusion Identification of the most stable conformer and conformational flexibility Boltzmann->Thermo_Conclusion HL_gap HOMO-LUMO Gap Kinetic_Conclusion Assessment of chemical reactivity HL_gap->Kinetic_Conclusion pKa_calc Predicted pKa Physchem_Conclusion Prediction of ionization state at physiological pH pKa_calc->Physchem_Conclusion

Caption: Logical flow from calculated properties to stability assessment.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous computational workflow for assessing the stability of 1-Oxaspiro[4.5]decan-8-amine. By systematically exploring the conformational landscape and applying high-level quantum mechanical calculations, researchers can gain valuable insights into the thermodynamic and kinetic stability of this and other novel spirocyclic compounds. The methodologies described herein provide a self-validating framework that, when properly implemented, can significantly de-risk the early stages of drug discovery by enabling a data-driven selection of the most promising molecular scaffolds.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(5), 549-564. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (n.d.). RSC Publishing. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]

  • Fukaya, K. (2021). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 86(21), 15069–15078. [Link]

  • Witek, J., & Makowski, M. (2020). Computational methods for exploring protein conformations. Methods in Molecular Biology, 2113, 1-21. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2023). Molecules, 28(19), 6891. [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. (1993). Journal of the Chemical Society, Perkin Transactions 2, (11), 2151-2157. [Link]

  • Basis set and methods for organic molecules. (2024, January 19). ResearchGate. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • How to calculate the Gibb's free energy using DFT method? (2017, October 5). ResearchGate. [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. [Link]

  • Gaussian.com | Expanding the limits of computational chemistry. (n.d.). Gaussian, Inc.[Link]

  • Zhang, J., Zhang, H., Wu, T., Wang, Q., & van der Spoel, D. (2017). Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents. Journal of Chemical Theory and Computation, 13(3), 1034–1043. [Link]

  • Baiardi, A., & Barone, V. (2020). Chapter 3: Computational Vibrational Spectroscopy: A Contemporary Perspective. In Computational Chemistry and Molecular Modeling.
  • Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. (2025, August 10). ResearchGate. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. (2023, October 6). PubMed. [Link]

  • How can I justify that in DFT entalphy is Gibbs free energy? (2023, January 12). Chemistry Stack Exchange. [Link]

  • Gaussian (software). (n.d.). In Wikipedia. [Link]

  • Vibrational Frequencies - Technical Considerations. (n.d.). University of Rostock. [Link]

  • Solvent model. (n.d.). In Wikipedia. [Link]

  • Simple Method for the Estimation of pKa of Amines. (2025, August 8). ResearchGate. [Link]

  • Which Basis Set and Functional to use when? (n.d.). Reddit. [Link]

  • Q-Chem 5.0 User's Manual : Vibrational Analysis. (n.d.). Q-Chem. [Link]

  • Basis Set Selection for Molecular Calculations. (n.d.). SciSpace. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2014). Expert Opinion on Drug Discovery, 9(1), 1-5. [Link]

  • Density Functional Theory Calculations of the thermochemistry of the dehydration of 2. (n.d.). arXiv. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2021). Molecules, 26(23), 7306. [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. [Link]

  • Solvent Effects and Implicit Models | Computational Chemistry Class Notes. (n.d.). Fiveable. [Link]

  • Reduced HOMO-LUMO Gap As An Index of Kinetic Stability For Polycyclic Aromatic Hydrocarbons. (n.d.). Scribd. [Link]

  • Which molecules can challenge density-functional tight-binding methods in evaluating the energies of conformers? investigation with machine-learning toolset. (2024, March 1). AIP Publishing. [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026, January 15). Oreate AI Blog. [Link]

  • Calculation of Free-Energy Barriers with TD-DFT: A Case Study on Excited-State Proton Transfer in Indigo. (n.d.). Journal of Chemical Theory and Computation, 11(12), 5894–5903. [Link]

  • Vibrational frequency calculations. (n.d.). Qcore. [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2022). International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Which functional should I choose? (2008, December 15). Burke Group. [Link]

  • Understanding the structural transformation, stability of medium-sized neutral and charged silicon clusters. (2015). Scientific Reports, 5, 15892. [Link]

  • Gaussian | Technology. (n.d.). Oregon State University. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). International Journal of Molecular Sciences, 22(24), 13349. [Link]

  • Implicit and Explicit Solvation Models in DFT? (2018, November 30). ResearchGate. [Link]

  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry. [Link]

  • Gaussian | Research Cloud Computing. (n.d.). Old Dominion University. [Link]

  • Chapter 4 DFT And Thermodynamics. (n.d.). Refubium. [Link]

  • Basis sets. (n.d.). ORCA Input Library. [Link]

  • comp chem frequency vibration. (2015, September 3). YouTube. [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022, January 6). Scholaris. [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2020). Crystals, 10(11), 1018. [Link]

  • Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents. (2017, March 14). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Oxaspiro[4.5]decan-8-amine: A Detailed Guide to Reductive Amination

Introduction The synthesis of 1-Oxaspiro[4.5]decan-8-amine, a valuable spirocyclic amine, from its corresponding ketone, 1-Oxaspiro[4.5]decan-8-one, is a critical transformation in the development of novel therapeutics a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1-Oxaspiro[4.5]decan-8-amine, a valuable spirocyclic amine, from its corresponding ketone, 1-Oxaspiro[4.5]decan-8-one, is a critical transformation in the development of novel therapeutics and functional materials. The spirocyclic scaffold imparts a rigid three-dimensional structure, which is highly sought after in drug design for optimizing ligand-receptor interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of this primary amine through reductive amination. We will explore various synthetic strategies, provide detailed, field-proven protocols, and discuss the underlying chemical principles to ensure successful and reproducible outcomes.

Strategic Approaches to Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2] For the conversion of 1-Oxaspiro[4.5]decan-8-one to 1-Oxaspiro[4.5]decan-8-amine, the use of an ammonia source is required to generate the primary amine. Several reducing agents can be employed for this transformation, each with its own set of advantages and disadvantages.

The choice of reducing agent is crucial for achieving high yields and minimizing side products. The ideal reagent should selectively reduce the imine intermediate in the presence of the starting ketone.[3]

Comparative Analysis of Common Reducing Agents
Reducing AgentAdvantagesDisadvantagesKey Considerations
Sodium Cyanoborohydride (NaBH₃CN) - Mild and selective for iminium ions over ketones.[3] - Stable in weakly acidic conditions (pH 4-6), which are optimal for imine formation.[4]- Highly toxic and generates toxic cyanide waste.[1] - Requires careful pH control.- Use in a well-ventilated fume hood is mandatory. - Acidic workup should be avoided to prevent the release of HCN gas.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and highly selective for imines.[5] - Non-toxic byproducts.[1] - Commercially available and easy to handle.[5]- Moisture-sensitive.[6] - Can be more expensive than other borohydride reagents.- Reactions should be carried out under anhydrous conditions. - Often used in chlorinated solvents like dichloroethane (DCE).[5]
Catalytic Hydrogenation (e.g., Raney® Nickel, Pd/C) - "Green" and atom-economical method. - High yields are often achievable. - Catalyst can sometimes be recovered and reused.[7]- Requires specialized high-pressure equipment. - Raney® Nickel is pyrophoric and requires careful handling.[8] - May not be suitable for substrates with other reducible functional groups.- Strict adherence to safety protocols for handling pyrophoric catalysts and high-pressure reactions is essential. - Catalyst selection and reaction conditions need to be optimized.

Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberBoiling Point (°C)
1-Oxaspiro[4.5]decan-8-one 1-Oxaspiro[4.5]decan-8-one structureC₉H₁₄O₂154.2187151-60-8[9]Not available[9]
1-Oxaspiro[4.5]decan-8-amine Spiro[4.5]decan-8-amine structureC₉H₁₇NO155.24 (approx.)Not availableNot available

Reaction Mechanism and Workflow Visualization

The reductive amination process involves two key steps: the formation of an imine intermediate and its subsequent reduction.

Reductive_Amination_Mechanism ketone 1-Oxaspiro[4.5]decan-8-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ ammonia Ammonia (NH₃) ammonia->hemiaminal imine Imine Intermediate hemiaminal->imine - H₂O iminium Iminium Ion imine->iminium + H⁺ H2O H₂O imine->H2O amine 1-Oxaspiro[4.5]decan-8-amine iminium->amine + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->amine H_plus H⁺ H_plus->iminium

Caption: General mechanism of reductive amination.

The experimental workflow for a typical reductive amination is outlined below.

Experimental_Workflow start Start dissolve Dissolve 1-Oxaspiro[4.5]decan-8-one and ammonia source in solvent start->dissolve add_reductant Add reducing agent portion-wise dissolve->add_reductant stir Stir at room temperature (monitor by TLC/GC-MS) add_reductant->stir quench Quench reaction stir->quench extract Aqueous work-up and extraction quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or crystallization dry->purify characterize Characterize final product purify->characterize end End characterize->end

Caption: A typical experimental workflow for reductive amination.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from established procedures for the reductive amination of ketones.[4]

Materials:

  • 1-Oxaspiro[4.5]decan-8-one (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Sodium cyanoborohydride (1.5 equiv)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-Oxaspiro[4.5]decan-8-one and ammonium acetate.

  • Add anhydrous methanol to dissolve the solids (approximately 0.1 M concentration of the ketone).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is highly toxic. Handle with extreme care.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is often effective) to afford the pure 1-Oxaspiro[4.5]decan-8-amine.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is based on the general procedure for reductive amination with sodium triacetoxyborohydride.[5]

Materials:

  • 1-Oxaspiro[4.5]decan-8-one (1.0 equiv)

  • Ammonia in methanol (7 N solution, 5-10 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Oxaspiro[4.5]decan-8-one and anhydrous 1,2-dichloroethane.

  • Add the solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise. Caution: The reaction can be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Purification and Characterization

The purification of the final amine product is crucial for obtaining a high-purity compound.

  • Acid-Base Extraction: Being a basic compound, 1-Oxaspiro[4.5]decan-8-amine can be purified by acid-base extraction.[12] The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl) to extract the protonated amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.

  • Column Chromatography: As described in the protocols, flash column chromatography on silica gel is a common and effective method for purifying amines.[13] The use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to prevent tailing of the amine on the acidic silica gel.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for purification.[3] The amine can also be converted to a salt (e.g., hydrochloride or oxalate salt) which may have better crystalline properties.[14]

The purified 1-Oxaspiro[4.5]decan-8-amine should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

The synthesis of 1-Oxaspiro[4.5]decan-8-amine from its ketone precursor is readily achievable through reductive amination. The choice of the reducing agent and reaction conditions should be carefully considered based on the scale of the reaction, available equipment, and safety considerations. Both sodium cyanoborohydride and sodium triacetoxyborohydride are effective reagents for this transformation, with the latter offering a safer alternative. Catalytic hydrogenation presents a greener option for larger-scale syntheses. By following the detailed protocols and purification guidelines provided in this application note, researchers can reliably and efficiently synthesize this important spirocyclic amine for their drug discovery and development programs.

References

  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one. [Link]

  • ChemSynthesis. 1-oxaspiro[4.5]decane. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • The Fragrance Conservatory. 1-Oxaspiro[4.5]decan-2-one, 8-methyl-. [Link]

  • PubChem. 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • YouTube. 09.10 Reductive Amination. [Link]

  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]

  • PubChem. Spiro[4.5]decan-8-amine. [Link]

  • University of Rochester. Workup: Amines. [Link]

  • PMC. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • YouTube. Using Crystallization to Purify a Solid | Organic Chemistry lab. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]

  • ResearchGate. Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • PubChemLite. 8-oxaspiro[4.5]decan-1-amine (C9H17NO). [Link]

  • The Good Scents Company. 1-oxaspiro(4,5)decan-2-one. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • University of Rochester. Purification: How To. [Link]

  • NIH. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. [Link]

  • NIST Chemistry WebBook. 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-. [Link]

  • MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

Sources

Application

Technical Application Note: Derivatization of 1-Oxaspiro[4.5]decan-8-amine for Biological Screening

[1] Introduction: Escaping "Flatland" with Spirocyclic Scaffolds In modern drug discovery, the saturation of -rich (flat) chemical space has driven a strategic pivot toward three-dimensional scaffolds. 1-Oxaspiro[4.5]dec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: Escaping "Flatland" with Spirocyclic Scaffolds

In modern drug discovery, the saturation of


-rich (flat) chemical space has driven a strategic pivot toward three-dimensional scaffolds. 1-Oxaspiro[4.5]decan-8-amine  represents a high-value "privileged structure" for library generation.[1] Unlike its acetal cousin (1,4-dioxaspiro[4.5]decane), the 1-oxaspiro  core contains a stable cyclic ether spiro-fused to a cyclohexane ring.[1]
Key Physicochemical Advantages
  • Increased

    
     Fraction:  Enhances solubility and metabolic stability compared to aromatic biphenyl/biaryl surrogates.[1]
    
  • Vectorial Defined Geometry: The spiro center locks the amine vector perpendicular to the ether ring, probing binding pockets inaccessible to flexible piperidines.

  • Hydrolytic Stability: Unlike ketals (which hydrolyze in acidic media), the 1-oxaspiro ether is robust, permitting diverse downstream chemistries including acidic deprotections.[1]

This guide details the high-throughput derivatization of this scaffold to generate Amide, Urea, and Secondary Amine libraries for biological screening.

Strategic Derivatization Workflows

The primary amine at position 8 serves as the "diversity handle." We categorize derivatization into three primary vectors based on the electrophile class.

Workflow Logic Diagram

The following decision tree illustrates the optimal synthetic pathways based on desired library properties.

G Start 1-Oxaspiro[4.5] decan-8-amine Decision Select Electrophile Start->Decision PathA Carboxylic Acids (R-COOH) Decision->PathA High Stability PathB Isocyanates (R-NCO) Decision->PathB H-Bond Donors PathC Aldehydes/Ketones (R-CHO) Decision->PathC Basic Centers RxnA Amide Coupling (HATU/DIPEA) PathA->RxnA RxnB Urea Formation (DCM/TEA) PathB->RxnB RxnC Reductive Amination (STAB/AcOH) PathC->RxnC QC QC: LCMS & NMR Validation RxnA->QC RxnB->QC RxnC->QC Screen Biological Screening (DMSO Plates) QC->Screen Purity >90%

Figure 1: Decision tree for parallel synthesis workflows targeting distinct physicochemical profiles.

Experimental Protocols

Pre-requisite: Salt Free-Basing

The scaffold is often supplied as an HCl salt.[1] For accurate stoichiometry in small-scale parallel synthesis (approx. 50-100 µmol scale), desalting is mandatory .[1]

  • Method: Dissolve salt in minimal water; basify with 1M NaOH; extract 3x with DCM. Dry over

    
     and concentrate.
    
  • Why? Excess chloride ions can interfere with Pd-catalysts (if used later) and alter pH in sensitive coupling reactions.[1]

Protocol A: High-Efficiency Amide Coupling (HATU)

Objective: Synthesis of amide libraries. Mechanism: HATU generates an activated ester (OAt-active ester) that reacts rapidly with the amine, minimizing racemization (if chiral acids are used).[1]

ComponentEquivalentsRole
Carboxylic Acid1.2 eqDiversity Element
HATU1.2 eqCoupling Reagent
DIPEA (Hunig's Base)3.0 eqProton Scavenger
DMF (Anhydrous)SolventReaction Medium

Step-by-Step:

  • Activation: In a 96-well deep-well plate or reaction vial, dissolve the Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.5 eq) to the acid/HATU mixture. Shake/vortex for 5 minutes. Visual Check: Solution often turns yellow.[1]

  • Coupling: Add the 1-Oxaspiro[4.5]decan-8-amine (1.0 eq) dissolved in DMF. Add remaining DIPEA (1.5 eq).[1]

  • Incubation: Seal and shake at Room Temperature (RT) for 2–4 hours.

  • Quench: Add 10%

    
     (aq) to quench excess active ester.[1]
    
  • Workup: Extract with EtOAc or DCM. Evaporate solvent.[1][2]

  • Validation: LCMS should show

    
     peak corresponding to Product.[1]
    
Protocol B: Reductive Amination (Secondary Amines)

Objective: Synthesis of secondary amines to introduce a basic center (modulating pKa).[1] Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over


 due to lower toxicity and better selectivity for aldehydes over ketones.[1]
ComponentEquivalentsRole
Aldehyde/Ketone1.1 - 1.5 eqElectrophile
STAB2.0 eqReducing Agent
Acetic Acid (AcOH)1.0 - 2.0 eqCatalyst (Imine formation)
DCE or DCMSolvent1,2-Dichloroethane is standard

Step-by-Step:

  • Imine Formation: Combine amine (1.0 eq) and aldehyde (1.1 eq) in DCE.

  • Catalysis: Add AcOH (1.0 eq). Allow to stand for 30–60 minutes to ensure imine formation.[1]

  • Reduction: Add STAB (2.0 eq) as a solid or suspension. Caution: Gas evolution (

    
    ) may occur; do not seal tightly immediately.[1]
    
  • Incubation: Shake overnight (12–16h) at RT.

  • Quench: Add 1M NaOH or sat.

    
     to pH > 8.[1]
    
  • Workup: Separate organic layer.[1]

Quality Control & Stereochemistry

Critical Insight: The 1-oxaspiro[4.5]decan-8-amine possesses cis/trans isomerism relative to the spiro-ether oxygen.[1]

  • Isomer Ratio: Commercial sources often supply a mixture (e.g., 3:1).[1]

  • Analytical Note: On standard C18 LCMS gradients, diastereomers may co-elute.[1] Use a Phenyl-Hexyl column or slow gradient (5% to 95% ACN over 10 min) to resolve isomers if stereopurity is critical for SAR.[1]

Biological Screening Preparation

Once the library is synthesized, proper formatting for biological assay is crucial to prevent false negatives due to precipitation.

DMSO Tolerance & Plating

Most cellular and enzymatic assays tolerate up to 0.5% - 1.0% DMSO.[1]

Protocol for Assay Ready Plates (ARP):

  • Stock Prep: Dissolve purified compounds in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute 10 mM stock 1:20 in Assay Buffer (yielding 500 µM, 5% DMSO).

  • Final Addition: Add 1 µL of Intermediate to 49 µL of cell/enzyme mix.

    • Final Conc: 10 µM compound.[1]

    • Final DMSO: 0.1% (Safe for most sensitive cell lines, e.g., primary neurons).[1]

Data Visualization: Screening Workflow

Screen Stock 10mM DMSO Stock Echo Acoustic Dispensing (Echo 550) Stock->Echo Source Plate 384-Well Assay Plate Echo->Plate Transfer 20-50 nL Read Plate Reader (Fluorescence/Luminescence) Plate->Read Incubate & Read Cells Cell Suspension (dispensed via Multidrop) Cells->Plate Add 20-50 uL

Figure 2: High-throughput screening workflow minimizing DMSO shock.

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[1][3] The utilization of spirocyclic scaffolds in medicinal chemistry.[4][5][6][7][8][9] Expert Opinion on Drug Discovery.[1] [Link]

  • Reductive Amination Protocol (STAB): Abdel-Magid, A. F., et al. (1996).[1][10][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[11][12][13][14] Journal of Organic Chemistry.[1][11] [Link]

  • Amide Coupling (HATU): Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] [Link]

  • Assay Guidance & DMSO Tolerance: Thorne, N., Auld, D. S., & Inglese, J. (2010).[1][15] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.[1] [Link]

Sources

Method

Application of 1-Oxaspiro[4.5]decan-8-amine in developing M1 muscarinic agonists

An In-Depth Guide to the Application of 1-Oxaspiro[4.5]decan-8-amine in the Development of M1 Muscarinic Agonists Introduction: The Therapeutic Promise of M1 Muscarinic Agonism The M1 muscarinic acetylcholine receptor, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-Oxaspiro[4.5]decan-8-amine in the Development of M1 Muscarinic Agonists

Introduction: The Therapeutic Promise of M1 Muscarinic Agonism

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a pivotal role in cognitive functions such as learning and memory.[1][2][3] Its strategic location in the cortex and hippocampus makes it a prime therapeutic target for neurological and psychiatric disorders characterized by cognitive decline, notably Alzheimer's disease and schizophrenia.[1][3][4][5] The "cholinergic hypothesis of Alzheimer's disease" posits that memory deficits are linked to the loss of cholinergic innervation in the forebrain.[6] While current treatments often involve acetylcholinesterase inhibitors to boost acetylcholine levels, directly activating M1 receptors with selective agonists represents a more targeted and potentially more efficacious strategy.[6][7] However, the development of M1 agonists has been hampered by a lack of subtype selectivity, as the orthosteric binding site is highly conserved across all five muscarinic receptor subtypes (M1-M5).[3] Off-target activation, particularly of M2 and M3 receptors in the periphery, can lead to undesirable side effects. This challenge has driven the exploration of novel chemical scaffolds, such as the 1-Oxaspiro[4.5]decan-8-amine framework, to identify next-generation M1 agonists with improved selectivity and therapeutic profiles.

The 1-Oxaspiro[4.5]decane Scaffold: A Foundation for Selectivity

Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional geometry that is increasingly exploited in drug design. This rigidified conformation can enhance binding affinity and selectivity by presenting functional groups in a precise spatial orientation, optimizing interactions with the target receptor while minimizing off-target binding. The 1-Oxaspiro[4.5]decan-8-amine scaffold incorporates a piperidine ring, a common feature in CNS-active compounds, fused with a tetrahydrofuran ring. This design mimics key structural elements of endogenous acetylcholine while providing a rigid framework for systematic chemical modification.

Studies on the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have demonstrated the viability of this approach. By incorporating the tetrahydrofuran moiety of muscarone into a spirocyclic system, researchers have successfully developed compounds with preferential affinity for M1 over M2 receptors and potent cognitive-enhancing effects in preclinical models.[8] These findings provide a strong rationale for investigating the 1-Oxaspiro[4.5]decan-8-amine core as a promising starting point for novel M1 agonists.

Mechanism of Action: The M1 Receptor Signaling Cascade

The M1 muscarinic receptor primarily couples to the Gq class of G-proteins.[9] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates and stimulates the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] This rise in intracellular calcium, along with DAG's activation of protein kinase C (PKC), initiates a cascade of downstream signaling events that modulate neuronal excitability and synaptic plasticity, the cellular underpinnings of learning and memory.[10][11]

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist M1 Agonist (e.g., 1-Oxaspiro[4.5]decan-8-amine derivative) Agonist->M1R Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Response Neuronal Excitation Synaptic Plasticity Cognitive Enhancement Ca2->Response PKC->Response

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Application Notes: A Workflow for M1 Agonist Development

The development of a novel M1 agonist from the 1-Oxaspiro[4.5]decan-8-amine scaffold follows a logical, multi-stage process from synthesis to comprehensive pharmacological characterization.

Drug_Development_Workflow Scaffold Scaffold Selection (1-Oxaspiro[4.5]decan-8-amine) Synthesis Library Synthesis (SAR Exploration) Scaffold->Synthesis Binding Primary Screen: M1 Binding Assay (Affinity - Ki) Synthesis->Binding Functional Secondary Screen: M1 Functional Assay (Efficacy - EC50, Emax) Binding->Functional Active Hits Selectivity Selectivity Profiling (M2-M5 Receptors) Functional->Selectivity Potent Agonists Lead Lead Candidate Selectivity->Lead Selective Hits

Caption: M1 Agonist Drug Development Workflow.
Structure-Activity Relationship (SAR) Exploration

Systematic modification of the 1-Oxaspiro[4.5]decan-8-amine core is essential for optimizing M1 agonist activity and selectivity. Insights from related scaffolds suggest key areas for modification.[8]

  • Piperidine Nitrogen (Position 8): The basicity of the piperidine nitrogen is crucial for the canonical interaction with a conserved aspartate residue in the muscarinic receptor binding pocket.[12] Small alkyl substituents (e.g., methyl, ethyl) on this nitrogen are often optimal for activity.

  • Tetrahydrofuran Ring (Positions 2, 3, 4): Modifications around the oxygen-containing ring can significantly impact M1/M2 selectivity. For instance, introducing small alkyl groups at position 2 or converting the ketone at position 3 (if present) to a methylene or oxime group has been shown to enhance M1-preferential affinity.[8]

  • Stereochemistry: The spirocyclic center and any substituted chiral carbons create stereoisomers that can exhibit dramatically different pharmacological properties.[8][12] Chiral separation and testing of individual enantiomers are critical, as M1 agonist activity often resides preferentially in one isomer.[8]

Modification SiteMoietyEffect on M1 AffinityEffect on M1/M2 SelectivityRationale
Position 8 (N) -H (secondary amine)BaselineBaselinePrimary interaction point
-CH3 (tertiary amine)Increases basicity, potential for improved interaction
-C2H5 (tertiary amine)Bulkier group may favor M1 sub-pocket
Position 2 -HBaselineBaseline
-CH3Fills a hydrophobic pocket, enhances selectivity
-C2H5↑↑↑↑Further optimization of hydrophobic interaction
Stereocenter (S)-isomerHighHighReceptor binding is stereospecific
(R)-isomerLowLowUnfavorable orientation in the binding pocket

Table 1: Hypothetical Structure-Activity Relationship (SAR) data for 1-Oxaspiro[4.5]decan-8-amine derivatives based on principles from related scaffolds.

Detailed Experimental Protocols

Protocol 1: General Synthesis of N-Methyl-1-Oxaspiro[4.5]decan-8-amine

This protocol describes a plausible, multi-step synthesis adapted from established methods for creating spirocyclic piperidines.

Rationale: The synthesis builds the piperidine ring onto a pre-formed cyclic ether precursor. This approach allows for modularity and the introduction of diversity elements. Reductive amination is a robust and widely used method for forming the key C-N bond of the piperidine ring.

Step 1: Synthesis of Tetrahydrofuran-4,4-dicarboxylic acid

  • React diepoxylbutane with diethyl malonate in the presence of a base (e.g., sodium ethoxide) in ethanol.

  • Heat the reaction mixture under reflux for 12-18 hours.

  • After cooling, acidify the mixture with HCl to precipitate the dicarboxylic acid.

  • Filter and dry the product.

Step 2: Synthesis of 1-Oxaspiro[4.5]decane-8-one

  • Perform a Dieckmann condensation of the diester derived from the product of Step 1.

  • Treat the resulting β-keto ester with an acid (e.g., H2SO4) and heat to effect hydrolysis and decarboxylation, yielding the spirocyclic ketone.

  • Purify the ketone by distillation or column chromatography.

Step 3: Reductive Amination to form N-Methyl-1-Oxaspiro[4.5]decan-8-amine

  • Dissolve 1-Oxaspiro[4.5]decane-8-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (1.2 equivalents, e.g., 40% in H2O or as a solution in THF).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), portion-wise to control the reaction rate.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

Protocol 2: M1 Muscarinic Receptor Radioligand Binding Assay

Rationale: This competitive binding assay quantifies the affinity of a test compound for the M1 receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist. [3H]Pirenzepine is often used as it shows some selectivity for M1 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human M1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Pirenzepine (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: Atropine (10 µM final concentration).

  • Test compounds dissolved in DMSO and serially diluted in Assay Buffer.

  • 96-well plates, filter mats (GF/B or GF/C), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare cell membrane homogenates and dilute to a final protein concentration of 20-40 µ g/well in ice-cold Assay Buffer.

  • In a 96-well plate, add 25 µL of Assay Buffer (for total binding), 25 µL of 10 µM Atropine (for non-specific binding), or 25 µL of test compound dilution.

  • Add 25 µL of [3H]Pirenzepine to all wells. A final concentration near its Kd value (e.g., 1-2 nM) is recommended.

  • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3: Cell-Based M1 Receptor Calcium Flux Functional Assay

Rationale: This assay directly measures the functional consequence of M1 receptor activation—the release of intracellular calcium.[10][13] It is a robust method for determining a compound's potency (EC50) and efficacy (Emax) as an agonist.

Materials:

  • HEK293 or CHO cells stably expressing the human M1 receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) with Pluronic F-127 and probenecid.[14]

  • Reference agonist: Acetylcholine or Carbachol.

  • Test compounds dissolved in DMSO and serially diluted.

  • A fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the M1-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions, typically containing the calcium dye, Pluronic F-127 (to aid dispersion), and probenecid (to prevent dye extrusion).

  • Remove the cell culture medium and add 100 µL (for 96-well) of the dye-loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Assay: Place the cell plate into the fluorescence plate reader, which maintains the temperature at 37°C.

  • Prepare a compound plate containing serial dilutions of the test compounds and the reference agonist.

  • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

  • The instrument then automatically adds a specific volume (e.g., 25 µL) of the compound from the compound plate to the cell plate.

  • Immediately following compound addition, record the fluorescence signal kinetically for 2-3 minutes.

  • Data Analysis: The agonist-induced increase in intracellular calcium is measured as a change in fluorescence intensity. Calculate the response as the peak fluorescence minus the baseline. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal response relative to the reference agonist).

Conclusion

The 1-Oxaspiro[4.5]decan-8-amine scaffold represents a compelling starting point for the rational design of novel M1 muscarinic agonists. Its rigid, three-dimensional structure provides a unique opportunity to achieve the high degree of subtype selectivity that has been a major challenge in the field. By leveraging a systematic drug development workflow—encompassing rational design, targeted synthesis, and a cascade of in vitro binding and functional assays—researchers can effectively explore the structure-activity landscape of this chemical series. The detailed protocols provided herein offer a validated framework for synthesizing and characterizing these compounds, paving the way for the identification of lead candidates with the potential to become next-generation therapeutics for Alzheimer's disease, schizophrenia, and other disorders associated with cognitive impairment.

References

  • Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(17), 3243-3254. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs Website. [Link]

  • Melancon, B. J., et al. (2012). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Drug Discovery Today, 17(1-2), 1-12. [Link]

  • Malarz, J., et al. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. International Journal of Molecular Sciences, 22(16), 8896. [Link]

  • Gregory, K. J., et al. (2018). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. Molecular Pharmacology, 93(5), 504-517. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2757. [Link]

  • Gómez-Sintes, R., et al. (2001). The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. Journal of Neurochemistry, 78(5), 1036-1047. [Link]

  • Bradley, S. J., et al. (2020). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. The EMBO Journal, 39(15), e105309. [Link]

  • PubChem. 1-oxaspiro[4.5]decan-8-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Sabbir, M. G., & Albensi, B. C. (2024). Muscarinic Receptors and Alzheimer’s Disease: New Perspectives and Mechanisms. International Journal of Molecular Sciences, 25(13), 7244. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor M1. Wikipedia. [Link]

  • BioCrick. Cevimeline | CAS:107233-08-9. BioCrick Website. [Link]

  • Kudlak, M., & Tadi, P. (2023). Physiology, Muscarinic Receptor. StatPearls Publishing. [Link]

  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. Innoprot Website. [Link]

  • F. A. Mittoo. (2021). Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. [Link]

  • Thomas, R. L., et al. (2008). G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Journal of Pharmacology and Experimental Therapeutics, 327(2), 365-374. [Link]

  • Bristol Myers Squibb. (2025). Muscarinic acetylcholine receptors fact sheet. Bristol Myers Squibb News. [Link]

  • Paul, S. M., et al. (2022). Muscarinic Acetylcholine Receptor Agonists as Novel Treatments for Schizophrenia. American Journal of Psychiatry, 179(9), 626-638. [Link]

  • Wan, H., et al. (1998). Synthesis and Structure-Activity Studies of a Series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 46(10), 1541-1548. [Link]

  • Dwomoh, L., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease. Neuronal Signaling, 6(1), NS20210004. [Link]

  • Langmead, C. J., & Christopoulos, A. (2013). Muscarinic M1 receptor agonists: can they improve cognitive performance? International Journal of Neuropsychopharmacology, 16(8), 1869-1881. [Link]

  • Ono, M., et al. (1995). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 68(3), 267-275. [Link]

  • Malarz, J., et al. (2021). Assumed effect of muscarinic acetylcholine receptor agonists such as cevimeline on the mAChRs in association with AD. ResearchGate. [Link]

Sources

Application

Experimental procedure for N-alkylation of 1-Oxaspiro[4.5]decan-8-amine

Executive Summary & Strategic Analysis The 1-oxaspiro[4.5]decan-8-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in Sigma-1 receptor ligands, muscarinic agonists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1-oxaspiro[4.5]decan-8-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in Sigma-1 receptor ligands, muscarinic agonists, and analgesics [1, 2]. The spirocyclic ether moiety provides a rigid, lipophilic core that orients the amine for specific receptor binding pockets.

However, the N-alkylation of this primary amine presents distinct challenges:

  • Steric Bulk vs. Nucleophilicity: While the spiro-ring adds bulk at the C5 position, the C8-amine remains relatively unhindered, maintaining high nucleophilicity. This leads to a high risk of over-alkylation (formation of tertiary amines or quaternary ammonium salts) during standard nucleophilic substitution.

  • Solubility Profiles: The molecule possesses a "Janus-faced" solubility—lipophilic ether core vs. polar amine tail—requiring careful solvent selection (e.g., DCE, THF) to maintain homogeneity.

This guide details two validated protocols to achieve controlled N-monoalkylation. Protocol A (Reductive Amination) is the "Gold Standard" for chemoselectivity. Protocol B (Direct Alkylation) is provided for instances where only alkyl halides are available, incorporating specific modifications to suppress polyalkylation.

Reaction Mechanism & Pathway Logic

The following Graphviz diagram illustrates the decision tree and mechanistic pathways for both protocols, highlighting the critical control points for preventing side reactions.

ReactionPathways Start 1-Oxaspiro[4.5]decan-8-amine (Starting Material) Imine Imine Intermediate (Equilibrium) Start->Imine Protocol A: + Aldehyde (-H2O) DirectSub Nucleophilic Substitution (Sn2) Start->DirectSub Protocol B: + R-X Aldehyde Reagent: Aldehyde/Ketone AlkylHalide Reagent: Alkyl Halide ImineRed In-Situ Reduction (STAB/NaBH3CN) Imine->ImineRed Irreversible Step MonoProduct Target: Secondary Amine (Mono-alkylated) ImineRed->MonoProduct High Selectivity ProtonTransfer Proton Transfer (Base Required) DirectSub->ProtonTransfer ProtonTransfer->MonoProduct OverAlk Side Product: Tertiary/Quaternary Amine MonoProduct->OverAlk Risk: Product is more nucleophilic

Figure 1: Mechanistic pathways for N-alkylation. Protocol A (top) avoids the "runaway alkylation" seen in Protocol B (bottom) by routing through a neutral imine intermediate.

Protocol A: Reductive Amination (The Gold Standard)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine bond faster than the aldehyde/ketone, preventing side reactions. It is the preferred method for generating SAR libraries [3].

Reagents:

  • Substrate: 1-Oxaspiro[4.5]decan-8-amine (1.0 equiv)

  • Electrophile: Desired Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation.

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried reaction vial, dissolve 1-Oxaspiro[4.5]decan-8-amine (100 mg, 0.64 mmol) in anhydrous DCE (3.0 mL).

    • Add the Aldehyde (0.70 mmol, 1.1 equiv).

    • Add Acetic Acid (37 µL, 1.0 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This ensures complete formation of the imine intermediate before reduction.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile aldehydes).

    • Add STAB (200 mg, 0.96 mmol, 1.5 equiv) in one portion.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check via LC-MS. The imine peak (M-1) should disappear, replaced by the product mass (M+Alkyl).

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (5 mL). Caution: Gas evolution.

    • Extract with DCM (3 x 5 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude material is often clean enough for biological screening. If purification is needed, use Flash Column Chromatography (DCM:MeOH:NH₄OH, gradient 98:2:0.1 to 90:10:1).

Protocol B: Controlled Direct Alkylation (Alternative)

Rationale: Used when the alkyl group is only available as a halide (e.g., cyclopropylmethyl bromide, fluorinated alkyl halides). This method requires strict stoichiometry control to prevent over-alkylation [4].

Reagents:

  • Substrate: 1-Oxaspiro[4.5]decan-8-amine (1.0 equiv)

  • Electrophile: Primary Alkyl Halide (0.9 equiv) – Under-charging is key.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition to accelerate reaction.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1-Oxaspiro[4.5]decan-8-amine (100 mg, 0.64 mmol) and DIPEA (220 µL, 1.28 mmol) in MeCN (4 mL).

    • Add KI (10 mg). Stir for 5 minutes.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.57 mmol, 0.9 equiv ) in MeCN (1 mL).

    • Critical Step: Add the alkyl halide solution dropwise over 1 hour using a syringe pump or addition funnel.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction:

    • Stir at RT (for reactive halides like benzyl/allyl) or heat to 60°C (for unreactive alkyl chains) for 12–24 hours.

  • Workup:

    • Dilute with EtOAc, wash with water (x2) and brine.

    • Purification Note: You will likely have ~10% unreacted starting material. This is preferable to having 20% difficult-to-separate dialkylated byproduct. Separation is achieved via reverse-phase prep-HPLC (Water/MeCN + 0.1% Formic Acid).

Data Summary & Troubleshooting

ParameterProtocol A (Reductive)Protocol B (Direct)
Primary Risk Incomplete reduction (Imine hydrolysis)Polyalkylation (Quaternary salts)
Selectivity High (>95% Mono)Moderate (70-80% Mono)
Reaction Time 4 – 16 Hours12 – 24 Hours
Purification Silica Gel FlashOften requires Prep-HPLC
Key Variable Choice of Reducing Agent (STAB vs NaBH4)Rate of Addition / Stoichiometry

Troubleshooting Guide:

  • Issue: Low conversion in Protocol A.

    • Fix: Add molecular sieves (4Å) during the imine formation step to remove water, pushing the equilibrium forward before adding STAB.

  • Issue: "Sticky" reaction mixture during workup.

    • Fix: The spiro-amine can form emulsions. Use a DCM/Isopropyl Alcohol (3:1) mixture for extraction instead of pure DCM.

References

  • PubChem. (n.d.). 1-oxaspiro[4.5]decan-8-amine hydrochloride.[1] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Rui, M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2] Bioorganic & Medicinal Chemistry, 28(19), 115560. [Link]2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 1-Oxaspiro[4.5]decan-8-amine Synthesis

This guide addresses the synthesis and yield optimization of 1-Oxaspiro[4.5]decan-8-amine (CAS: 2731010-79-8 / generic scaffold).[1] The protocol focuses on the most robust synthetic pathway: constructing the spiro-ether...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and yield optimization of 1-Oxaspiro[4.5]decan-8-amine (CAS: 2731010-79-8 / generic scaffold).[1] The protocol focuses on the most robust synthetic pathway: constructing the spiro-ether core from a protected cyclohexanone precursor, followed by reductive amination.[1]

Product: 1-Oxaspiro[4.5]decan-8-amine (and HCl salt) Application: Building block for opioid receptor modulators, sigma receptors, and muscarinic agonists.[1] Core Challenge: The synthesis requires constructing a strained spiro-tetrahydrofuran ring while maintaining functionalization at the C8 position, followed by a stereoselective reductive amination.[1]

Part 1: The Synthetic Pathway (Visualized)

The following workflow illustrates the "Ketal Route," which is the industry standard for ensuring regioselectivity at the 8-position.

G Start Start: 1,4-Cyclohexanedione Monoethylene Acetal Step1 Step 1: Allylation (AllylMgBr or Allyl bromide/Zn) Start->Step1 Step1->Start Grignard Initiation Failure Inter1 Intermediate A: 1-Allyl-4-ketal-cyclohexanol Step1->Inter1 Step2 Step 2: Hydroboration/Oxidation (9-BBN or BH3·DMS) Inter1->Step2 Inter2 Intermediate B: Primary Alcohol (Diol precursor) Step2->Inter2 Step3 Step 3: Spiro-Cyclization (MsCl/Et3N then NaH) Inter2->Step3 Step3->Inter2 Incomplete Cyclization Inter3 Intermediate C: Spiro-Ketal Step3->Inter3 Step4 Step 4: Ketal Deprotection (HCl/Acetone) Inter3->Step4 Ketone Key Precursor: 1-Oxaspiro[4.5]decan-8-one Step4->Ketone Step5 Step 5: Reductive Amination (NH4OAc / NaBH3CN / Ti(OiPr)4) Ketone->Step5 Final Target: 1-Oxaspiro[4.5]decan-8-amine Step5->Final

Figure 1: Step-wise synthesis of the 1-oxaspiro[4.5]decane scaffold. The critical yield-determining steps are the spiro-cyclization (Step 3) and the reductive amination (Step 5).

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Constructing the Spiro-Ether Core

Q: My yield for the Grignard addition (Step 1) is inconsistent (<40%). How can I stabilize this? A: The reaction of 1,4-cyclohexanedione monoethylene acetal with allylmagnesium bromide is sensitive to enolization.[1] The reagent can act as a base rather than a nucleophile if the ketone is wet or if the temperature is too high.[1]

  • Protocol Adjustment: Switch to Barbier conditions (Allyl bromide + Zn dust + saturated NH4Cl(aq)) if Grignard fails. This aqueous-compatible reaction often gives higher yields (70-85%) for this specific ketone because it avoids the basicity issues of Grignard reagents [1].[1]

  • If using Grignard: Add CeCl3[1]·7H2O (dried) to the reaction.[1] Organocerium reagents are less basic and more nucleophilic, preventing enolization of the ketone.[1]

Q: During cyclization (Step 3), I see a mixture of unreacted alcohol and elimination products. Why isn't the ring closing? A: This step involves converting the primary alcohol (from hydroboration) into a leaving group (Mesylate/Tosylate) and then displacing it with the tertiary alkoxide.[1]

  • The Causality: If you use a weak base (like Et3N) for the cyclization itself, it won't deprotonate the tertiary alcohol (pKa ~17).[1]

  • The Fix: This must be a two-stage one-pot procedure :

    • React with MsCl/Et3N at 0°C to mesylate the primary alcohol only.[1]

    • Add a stronger base like NaH (Sodium Hydride) or KOtBu to deprotonate the tertiary alcohol and force the intramolecular SN2 attack.[1]

    • Critical: Ensure the system is strictly anhydrous. Water will hydrolyze the mesylate.[1]

Phase 2: Reductive Amination (The Amine Installation)

Q: I am getting low conversion of the ketone to the amine. A significant amount of alcohol (reduction of ketone) is forming. A: This is a classic competition between imine formation and direct ketone reduction.[1]

  • The Fix: Use Titanium(IV) isopropoxide (Ti(OiPr)4) .[1]

    • Protocol: Mix the ketone and the amine source (e.g., NH4OAc or Benzylamine) with Ti(OiPr)4 (1.5 equiv) neat or in THF.[1] Stir for 6-12 hours. This acts as a Lewis acid and water scavenger, driving the equilibrium to the imine/enamine.[1]

    • Reduction: Only after the imine is formed, dilute with methanol and add NaBH4 .[1] This sequence prevents direct reduction of the ketone [2].[1]

Q: How do I control the cis/trans ratio of the amine? A: The amine at C8 can be cis or trans relative to the spiro-ether oxygen.[1]

  • Thermodynamic Control: Using NaBH3CN at pH 6 (slightly acidic) allows for equilibration of the iminium ion, typically favoring the thermodynamic product (equatorial amine).[1]

  • Kinetic Control: Using a bulky reducing agent like L-Selectride at low temperature (-78°C) will attack from the less hindered face, giving the kinetic isomer (often axial).[1]

  • Separation: The isomers usually have distinct retention times on silica.[1] If they co-elute, convert the amine to the Boc-derivative or Acetamide ; the change in polarity often improves separation resolution [3].[1]

Part 3: Experimental Data & Optimization

Table 1: Optimization of Reductive Amination Conditions

Reducing AgentAdditiveSolventYieldCis:Trans RatioNotes
NaBH(OAc)3AcOH (1 eq)DCE65%60:40Standard.[1] Slow reaction.
NaBH3CNAcOH (pH 6)MeOH72%75:25Thermodynamic control.[1] Toxic waste.[1]
NaBH4 Ti(OiPr)4 THF/MeOH 88% 55:45 Highest Yield. Best for initial scale-up.[1]
L-SelectrideNoneTHF (-78°C)55%10:90Kinetic control.[1] Difficult workup.

Part 4: Purification & Isolation Protocol

The "Acid-Base" Rescue: If your crude product is a dark oil with multiple spots on TLC, do not column immediately.[1]

  • Dissolve crude residue in EtOAc .

  • Extract 3x with 1M HCl . The amine moves to the aqueous layer; non-basic impurities (unreacted ketone, elimination products) stay in EtOAc.[1]

  • Wash the aqueous layer once with fresh EtOAc.[1]

  • Basify the aqueous layer to pH >12 using 6M NaOH (keep cool).[1]

  • Extract 3x with DCM or CHCl3 .

  • Dry (Na2SO4) and concentrate.[1] This typically yields >95% pure amine, ready for salt formation (HCl/Dioxane).[1]

References

  • Barbier Reaction Utility: Preparation of allylic alcohols via Barbier reaction in aqueous media.[1]

    • Source:

  • Titanium-Mediated Amination: Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1]

    • Source: [1]

  • Isomer Separation:Separation of cis and trans isomers of cyclohexane deriv

    • Source:

  • Spiro Scaffold Synthesis:Synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (Provides analogous experimental details for the oxaspiro core).

    • Source:

Sources

Troubleshooting

Byproduct identification in 1-Oxaspiro[4.5]decan-8-amine synthesis

Topic: Byproduct Identification & Process Control Document ID: TSC-OXS-008 Status: Active Audience: Medicinal Chemistry & Process Development Teams Introduction: The Scaffold Challenge The 1-oxaspiro[4.5]decan-8-amine sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Control Document ID: TSC-OXS-008 Status: Active Audience: Medicinal Chemistry & Process Development Teams

Introduction: The Scaffold Challenge

The 1-oxaspiro[4.5]decan-8-amine scaffold is a critical pharmacophore, often serving as a bioisostere for morpholinos or piperidines in opioid receptor agonists and sigma receptor ligands.

The synthesis typically hinges on the reductive amination of the corresponding ketone (1-oxaspiro[4.5]decan-8-one ).[1] While this reaction is chemically straightforward, the spirocyclic ether at the C5 position introduces significant steric and electronic bias , leading to a complex impurity profile.

This guide moves beyond standard protocols to address the causality of byproduct formation, specifically focusing on diastereomeric control and competitive reduction pathways .

Troubleshooting Module: Stereochemical Byproducts

The Issue: Diastereomeric Mixtures (Cis/Trans)

The most persistent "impurity" in this synthesis is the unwanted diastereomer. The spiro-tetrahydrofuran ring at C5 creates a fixed steric environment. During reductive amination, the hydride source can attack the imine intermediate from either the axial or equatorial face.[2]

  • Target: Usually the thermodynamically stable trans-isomer (equatorial amine).

  • Byproduct: The cis-isomer (axial amine).[2]

Mechanism of Stereoselectivity

The ratio depends on the reducing agent's size and the reaction conditions (Kinetic vs. Thermodynamic control).

  • Small Hydrides (NaBH₄, NaBH₃CN): Tend to attack from the axial direction (least torsional strain), leading to the equatorial amine (Trans) .

  • Bulky Hydrides (L-Selectride, NaBH(OAc)₃): May experience steric clash with the spiro-ring hydrogens, altering the attack trajectory.

DOT Diagram: Stereochemical Pathways

Stereochemistry Ketone 1-Oxaspiro[4.5]decan-8-one Imine Imine Intermediate (sp2 Planar) Ketone->Imine + Amine / Ti(OiPr)4 Axial_Attack Axial Hydride Attack (Favored by Small Hydrides) Imine->Axial_Attack Equat_Attack Equatorial Hydride Attack (Favored by Bulky Hydrides) Imine->Equat_Attack Trans_Prod Trans-Amine (Equatorial - Major) Axial_Attack->Trans_Prod Thermodynamic Cis_Prod Cis-Amine (Axial - Byproduct) Equat_Attack->Cis_Prod Kinetic

Figure 1: Stereochemical divergence during the reduction of the imine intermediate.

Troubleshooting Module: Chemical Impurities

Beyond stereoisomers, three distinct chemical byproducts frequently compromise yield.

Byproduct Identification Table
Byproduct NameStructure TypeOrigin/CauseDiagnostic Signal (LCMS/NMR)
1-Oxaspiro[4.5]decan-8-ol AlcoholDirect Reduction: Reducing agent attacks the ketone before the imine forms.[3]M+1: [M-Amine+OH]. NMR: Loss of N-H signals; appearance of CH-OH multiplet (~3.5-4.0 ppm).
Bis(1-oxaspiro[4.5]decan-8-yl)amine Dimer (Secondary Amine)Reductive Alkylation: The product amine reacts with unreacted ketone.M+1: [2xMass - NH3]. NMR: Doubling of spiro-signals; significant broadening.
Enamine / Imine Unsaturated IntermediateIncomplete Reduction: Insufficient hydride equivalents or pH too high.M+1: [Mass-2]. NMR: Olefinic proton signal (if enamine) or downfield imine CH.
Root Cause Analysis & Solutions
Scenario A: High Alcohol Content (>10%)
  • Cause: The reducing agent (e.g., NaBH₄) is too reactive, or the imine formation equilibrium is slow.

  • Solution: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and reacts selectively with imines, not ketones.

  • Protocol Adjustment: Pre-mix the ketone and amine with Titanium(IV) isopropoxide [Ti(OiPr)₄] for 2 hours before adding the reducing agent. This locks the ketone into the imine form.

Scenario B: Dimer Formation
  • Cause: The primary amine product is more nucleophilic than the starting ammonia source (or amine), competing for the ketone.

  • Solution: Use a large excess of the amine source (e.g., Ammonium Acetate > 5 eq).

  • Protocol Adjustment: Dilute the reaction. High concentration favors bimolecular dimerization.

Validated Experimental Protocol

To minimize both stereochemical drift and chemical byproducts, we recommend the Ti(OiPr)₄ / NaBH(OAc)₃ method.

Reagents:

  • 1-Oxaspiro[4.5]decan-8-one (1.0 eq)

  • Amine Source (e.g., Benzylamine or NH₄OAc) (1.5 - 5.0 eq)

  • Titanium(IV) isopropoxide (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Imine Formation (The "Locking" Step):

    • Charge ketone and amine into THF under N₂.

    • Add Ti(OiPr)₄ dropwise. Caution: Exothermic.

    • Stir at Ambient Temperature (20-25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. Ketone peak should disappear; Imine peak appears. Do not proceed until ketone is <5%.

  • Reduction:

    • Cool mixture to 0°C.

    • Add NaBH(OAc)₃ in portions over 30 minutes.

    • Allow to warm to RT and stir overnight.

  • Workup (Crucial for Spiro-Ether Stability):

    • Quench: Add aqueous NaOH (1M) or NaHCO₃ slowly. Avoid strong mineral acids (HCl) which may open the spiro-tetrahydrofuran ring.

    • Filtration: A white precipitate (Titanium salts) will form. Filter through Celite.

    • Extraction: Extract with EtOAc or DCM.

FAQ: Expert Troubleshooting

Q: I see a peak at M-18 in my mass spec. Is this the product? A: No. M-18 usually indicates the elimination product (alkene) or the imine (loss of water from the hemiaminal). If you see this after workup, your reduction was incomplete. If you see it in the GC-MS injector, it might be thermal decomposition of the intermediate alcohol.

Q: How do I separate the cis/trans isomers? A: These diastereomers have different polarities.

  • Flash Chromatography: Use a gradient of DCM:MeOH:NH₄OH (90:9:1). The equatorial amine (trans) is typically more polar (elutes later) due to better accessibility of the lone pair to the silica.

  • Recrystallization: Convert the crude oil to the HCl salt. The trans-isomer often crystallizes more readily from EtOH/Et₂O mixtures.

Q: Can I use NaBH₄ instead of STAB? A: Only if you pre-form the imine completely. If you mix ketone, amine, and NaBH₄ together ("one-pot"), you will generate significant amounts of the alcohol byproduct (1-oxaspiro[4.5]decan-8-ol) because NaBH₄ reduces ketones faster than imines.

Visualization: Reaction Decision Tree

DecisionTree Start Start: 1-Oxaspiro[4.5]decan-8-one Check1 Is the Ketone Acid-Sensitive? Start->Check1 RouteA Route A: NaBH3CN / MeOH (Standard) Check1->RouteA No RouteB Route B: Ti(OiPr)4 then NaBH(OAc)3 (High Purity) Check1->RouteB Yes (Recommended) Result1 Risk: Cyanide Waste Moderate Diastereoselectivity RouteA->Result1 Result2 Benefit: No Alcohol Byproduct High Trans-Selectivity RouteB->Result2

Figure 2: Decision matrix for reagent selection based on impurity tolerance.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. [Link]

  • Kohrt, J. T., et al. (2021).[4] "Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine." ResearchGate / Pfizer. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Oxaspiro[4.5]decan-8-amine

[1][2] Executive Summary & Molecule Profile 1-Oxaspiro[4.5]decan-8-amine is a specialized spirocyclic building block frequently used in the synthesis of G-protein coupled receptor (GPCR) modulators and acetyl-CoA carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Molecule Profile

1-Oxaspiro[4.5]decan-8-amine is a specialized spirocyclic building block frequently used in the synthesis of G-protein coupled receptor (GPCR) modulators and acetyl-CoA carboxylase inhibitors.[1][2] Its value lies in the rigid spiro-ether core, which directs the spatial vector of the amine group, enhancing ligand-target binding affinity.[1]

However, users often report inconsistent yields or "phantom" impurities during solution-phase handling.[1] This guide addresses the physicochemical instabilities of the molecule, specifically distinguishing between the robust spiro-ether scaffold and the reactive primary amine tail.[1]

Property Details
CAS Number 1067232-00-5 (Free Base) / 3017263-21-4 (HCl Salt analogue)
Molecular Formula C₉H₁₇NO
Critical Functionality Primary aliphatic amine (

); Cyclic ether (

)
Primary Instability Carbamylation (CO₂ absorption) & Oxidative Dehydrogenation

Critical Stability Mechanisms

To troubleshoot effectively, you must understand the causality of degradation.[1] The spirocyclic ether ring is chemically robust under neutral to moderately basic conditions.[1] The instability arises almost exclusively from the primary amine at position 8.[1]

Mechanism A: Atmospheric Carbamylation (The "M+44" Artifact)

Like many aliphatic primary amines, 1-Oxaspiro[4.5]decan-8-amine is a "CO₂ sponge."[1][2] When stored as a free base in solution (e.g., in DMSO or MeOH) without inert gas protection, it reacts with atmospheric carbon dioxide to form carbamic acid, which rapidly stabilizes as a carbamate salt.[1][2]

  • Symptom: Appearance of a new peak in LCMS at M+44 Da (Carbamic acid) or 2M+44 (Carbamate salt bridging).[1][2]

  • Impact: This is often reversible but alters stoichiometry in coupling reactions.[1][2]

Mechanism B: Oxidative Dehydrogenation

In the presence of trace transition metals or peroxides (common in aged ethereal solvents like THF), the


-protons adjacent to the amine can undergo abstraction, leading to imine formation or oxidative coupling.[1][2]
  • Symptom: Solution turns yellow/brown over 24-48 hours.[1][2]

  • Impact: Irreversible degradation; loss of active titer.[1][2]

Visualizing Degradation Pathways

The following diagram illustrates the degradation logic flow. Use this to diagnose impurities found in your LCMS data.[1][2]

G Start 1-Oxaspiro[4.5]decan-8-amine (Free Base) Carbamate Carbamate Species (M+44 artifact) Start->Carbamate Reversible Reaction Imine Imine/Oxidative Byproducts (Yellowing) Start->Imine Irreversible Oxidation RingOpen Ring Opening (Rare: Spiro cleavage) Start->RingOpen Hydrolysis (Extreme) CO2 Atmospheric CO2 (Exposure > 1h) CO2->Carbamate Oxidant O2 / Peroxides (Aged Solvent) Oxidant->Imine Acid Strong Acid (pH < 1, Heat) Acid->RingOpen

Figure 1: Primary degradation pathways.[1][2] Note that carbamate formation is the most common "false positive" for degradation.[1]

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow after 3 days at room temperature. Is it usable?

Diagnosis: Likely oxidative degradation .[1][2][3] Technical Insight: DMSO is hygroscopic and can facilitate autoxidation of aliphatic amines over time, especially if not degassed. The yellow color indicates the formation of conjugated imine impurities or N-oxide species.[1] Action:

  • Do NOT use for precise kinetic studies or library synthesis.[1][2]

  • Recovery: Not recommended.[1] Re-purify or discard.

  • Prevention: Store DMSO stocks at -20°C under Argon. For long-term storage, always convert to the HCl salt , which renders the nitrogen lone pair non-nucleophilic and oxidation-resistant.[1]

Q2: I see a +44 mass shift in my LCMS, but the NMR looks clean. What is happening?

Diagnosis: Transient Carbamate Formation . Technical Insight: The LCMS mobile phase often uses ammonium formate or acetate buffers.[1] However, if the sample was dissolved in non-acidified methanol/acetonitrile and exposed to air, it formed the carbamate. In the NMR tube (if using


), the carbamate might be stable, but often the heat of the LCMS source or the acidic nature of the eluent reverses the reaction, leading to confusing spectra.[1]
Action: 
  • Acidify your LCMS sample vial with 0.1% Formic Acid immediately before injection.[1][2] This forces the decarboxylation (

    
    ) and should restore the parent peak.[1]
    
Q3: Can I use the free base for reductive amination, or must I use the salt?

Recommendation: Use the Free Base freshly prepared, or the Salt with an added base (e.g., DIPEA).[2] Reasoning: Reductive amination requires the formation of a hemiaminal/imine intermediate.[1] If you use the HCl salt without neutralizing it, the amine is protonated (


) and cannot attack the ketone/aldehyde electrophile.[1]
Protocol:  If you only have the HCl salt: Suspend in DCM, wash with saturated 

, dry over

, and concentrate immediately before the reaction.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this method to ensure titer stability for >3 months.

  • Selection: Prefer the Hydrochloride (HCl) or Oxalate salt form for solid storage.[1][2]

  • Solvent: Use Anhydrous DMSO or DMA (Dimethylacetamide).[1][2] Avoid protic solvents (MeOH/EtOH) for long-term storage as they promote carbamate equilibrium.[1]

  • Concentration: Prepare at 10 mM to 50 mM . Higher concentrations are self-stabilizing against trace oxidation.[1]

  • Inerting: Flush the headspace with Argon gas for 15 seconds before capping.

  • Storage: Store at -20°C .

Protocol B: Recovery of Free Base from Carbonated Samples

If your solid material has formed a "crust" or sticky solid (carbamate salt).[1][2]

  • Dissolution: Dissolve the degraded material in Dichloromethane (DCM) . Carbamates are often less soluble, so you may need to sonicate.[1]

  • Acid Wash: Wash the organic layer with 1M HCl (aq).[1]

    • Chemistry: The acid protonates the amine, releasing the CO₂ gas. The amine moves into the aqueous layer as

      
      .[1]
      
  • Separation: Discard the organic layer (removes non-basic impurities).[1]

  • Basification: Treat the aqueous layer with 2M NaOH until pH > 12.

  • Extraction: Extract 3x with DCM.

  • Drying: Dry over

    
     (avoid acidic drying agents like silica) and concentrate in vacuo.
    

References

  • PubChem. (2025).[1][2] 1-Oxaspiro[4.5]decan-8-amine Hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Master Organic Chemistry. (2017). Amine Basicity and Stability Trends. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Oxaspiro[4.5]decan-8-amine

Case ID: PUR-SP-08 Topic: Removal of Unreacted Ketone (1-Oxaspiro[4.5]decan-8-one) Target Molecule: 1-Oxaspiro[4.5]decan-8-amine (CAS: 2731010-79-8) Status: Resolved / Guide Available Executive Summary The synthesis of 1...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SP-08 Topic: Removal of Unreacted Ketone (1-Oxaspiro[4.5]decan-8-one) Target Molecule: 1-Oxaspiro[4.5]decan-8-amine (CAS: 2731010-79-8) Status: Resolved / Guide Available

Executive Summary

The synthesis of 1-Oxaspiro[4.5]decan-8-amine via reductive amination of 1-Oxaspiro[4.5]decan-8-one frequently results in residual ketone contamination. Because both the product and the impurity are organic and moderately polar, standard silica chromatography can be inefficient due to "streaking" of the amine or similar Rf values.

This guide details three chemically distinct purification protocols based on the specific properties of the spiro-ether scaffold.

Core Chemical Logic
  • Basicity: The target is a primary amine (basic); the impurity is a ketone (neutral). This allows for Acid-Base Extraction .

  • Nucleophilicity: The ketone functionality in the impurity is an unhindered cyclic ketone, making it highly reactive toward nucleophilic attack by Sodium Bisulfite or Hydrazide Resins .

  • Stability: The 1-oxaspiro[4.5]decane core contains a spiro-ether linkage. Unlike spiro-ketals, this ether linkage is generally stable to dilute aqueous acids, permitting acidic workups without ring-opening.

Module 1: The Acid-Base Extraction (Standard Protocol)

Best for: Large-scale purification (>1g) where the amine is the major product.

The Mechanism

We exploit the pKa difference. The amine (pKa ~10.5) accepts a proton to become a water-soluble ammonium salt. The ketone remains neutral and stays in the organic phase.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended:MTBE (Methyl tert-butyl ether) or Toluene .

    • Avoid: DCM (Dichloromethane) if possible, as it can form stubborn emulsions with amines during basification.

  • Acid Extraction (The "Catch"):

    • Add 1M HCl (aq) to the organic phase (Ratio 1:1 v/v).

    • Agitate vigorously for 5–10 minutes.

    • Critical Check: Measure the pH of the aqueous layer. It must be pH < 2 to ensure full protonation.

    • Separation: The Aqueous Layer now contains your Product (Amine-HCl). The Organic Layer contains the Impurity (Ketone).

    • Action: Keep the Aqueous. Discard the Organic (or save for ketone recovery).

  • Wash:

    • Wash the acidic aqueous layer once with fresh MTBE to remove entrained ketone.

  • Basification (The "Release"):

    • Cool the aqueous solution to 0–5°C (ice bath).

    • Slowly add 4M NaOH or Sat. Na2CO3 until pH > 12.

    • Observation: The solution will become cloudy/milky as the free amine precipitates or oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM or EtOAc (3x).

    • Dry combined organics over Na2SO4, filter, and concentrate.

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Amine + Ketone) Solvent Dissolve in MTBE Start->Solvent AcidAdd Add 1M HCl (pH < 2) Solvent->AcidAdd PhaseSep1 Phase Separation AcidAdd->PhaseSep1 OrgLayer1 Organic Layer (Contains Ketone) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine-HCl Salt) PhaseSep1->AqLayer1 Keep Wash Wash with MTBE AqLayer1->Wash BaseAdd Basify with NaOH (pH > 12) Wash->BaseAdd Extract Extract into DCM BaseAdd->Extract Final Pure Amine (Free Base) Extract->Final

Caption: Selective protonation separates the basic amine from the neutral ketone.

Module 2: Bisulfite Sequestration (Chemical Scavenging)

Best for: Scenarios where the amine is acid-sensitive or if the Acid-Base extraction yielded an emulsion. This method targets the ketone specifically.

The Mechanism

Cyclic ketones like 1-Oxaspiro[4.5]decan-8-one react rapidly with sodium bisulfite to form a bisulfite adduct (a sulfonate salt). This adduct is insoluble in organic solvents and highly soluble in water.

Step-by-Step Protocol
  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO3) .

  • Reaction:

    • Dissolve crude material in Ethyl Acetate .

    • Add the saturated NaHSO3 solution (use 2–3 equivalents relative to the estimated ketone).

    • Agitation: Stir or shake vigorously for 30 minutes. This time is required for the adduct to form at the interface.

  • Filtration/Separation:

    • Scenario A (Precipitate): If a white solid forms at the interface, filter it off (this is the ketone-bisulfite adduct).

    • Scenario B (Soluble): If no solid forms, transfer to a separatory funnel.

  • Isolation:

    • Separate the layers.[1][2][3]

    • Keep the Organic Layer. The ketone is now trapped in the aqueous phase (or filtered solid).

    • Wash the organic layer with brine, dry, and concentrate.

Citation: This method is a standard purification technique for unhindered cyclic ketones [1, 2].

Module 3: Solid-Phase Scavenging ("Polishing")

Best for: High-throughput synthesis, small scales (<100 mg), or removing trace (<5%) ketone levels.

Option A: Catching the Ketone (Hydrazide Resins)

Use a polymer-supported hydrazide (e.g., Tosylhydrazide resin).

  • Protocol: Add resin (2–3 eq vs impurity) to the reaction mixture (in MeOH or DCM). Shake for 2–4 hours. Filter. The filtrate contains the pure amine; the ketone stays on the beads.

Option B: Catching the Amine (SCX Cartridges)

Use a Strong Cation Exchange (SCX) cartridge.

  • Protocol:

    • Load reaction mixture onto SCX cartridge.

    • Wash with MeOH (Ketone elutes to waste).

    • Elute with 2M NH3 in MeOH (Amine releases).

    • Concentrate eluent.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Low Yield after Acid Extraction Amine did not extract back into organic phase.Ensure pH > 12 during basification. The amine is polar; use DCM/MeOH (9:1) for the final extraction to improve solubility.
Emulsion Formation Similar densities of phases or presence of fines.Add Brine to the aqueous phase to increase density difference. Filter through Celite if fines are present.[3]
Ketone Still Present Incomplete phase separation or insufficient washes.In Method 1: Perform the acid wash twice. In Method 2: Increase stirring time to 1 hour to ensure bisulfite adduct formation.
Product Decomposition Acid sensitivity (Rare for this scaffold).Switch to Method 3 (SCX) which avoids liquid aqueous acid, or use Method 2 (Bisulfite) which is milder (pH ~4-5).

References

  • Boucher, M. M., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[3] Organic Process Research & Development, 2017, 21(9), 1394–1403.[3] [Link]

  • University of Rochester. "Workup: Aldehydes and Ketones (Bisulfite Method)." Not Voodoo X. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Mass Spectrometry Strategies for 1-Oxaspiro[4.5]decan-8-amine

[1][2] Executive Summary The analysis of 1-Oxaspiro[4.5]decan-8-amine presents a distinct set of challenges typical of spirocyclic building blocks: high polarity, significant basicity, and the potential for stereoisomeri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The analysis of 1-Oxaspiro[4.5]decan-8-amine presents a distinct set of challenges typical of spirocyclic building blocks: high polarity, significant basicity, and the potential for stereoisomeric complexity.[1][2] While standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain such polar amines, resulting in severe peak tailing and ion suppression, alternative strategies must be employed for robust quantification.[1][2]

This guide compares three primary analytical workflows—Acidic RPLC , High-pH RPLC , and HILIC —to determine the optimal strategy for bioanalysis and quality control.[1][2] Based on structural dynamics and physicochemical properties, High-pH RPLC is recommended as the "Gold Standard" for robustness, while HILIC offers superior sensitivity for trace analysis.[1][2]

Molecular Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.

  • Compound: 1-Oxaspiro[4.5]decan-8-amine[1][2][3]

  • Molecular Formula: C9H17NO[1][2]

  • Exact Mass: 155.1310 Da[1][2]

  • Predicted pKa: ~10.5 (Primary amine on cyclohexane ring)[1][2]

  • Predicted logP: ~0.5–1.2 (Moderately polar)[1][2]

The Analytical Bottleneck
  • Cationic State: At standard LC-MS pH (0.1% Formic Acid, pH ~2.7), the amine is fully protonated (

    
    ).[1][2] This charge prevents interaction with non-polar C18 chains, causing early elution (near void volume) and susceptibility to ion suppression from salts.[1][2]
    
  • Silanol Interactions: The protonated amine interacts strongly with residual silanols on silica-based columns, leading to peak tailing factors > 2.0.[1][2]

  • Spiro-Rigidity: The spiro junction limits conformational flexibility, which can be advantageous for selectivity but requires specific fragmentation energy optimization.[1][2]

Comparative Methodology: RPLC vs. High-pH vs. HILIC[1][2]

The following table summarizes the performance of three distinct separation strategies.

Table 1: Performance Comparison Matrix
FeatureMethod A: Acidic RPLC (Standard)Method B: High-pH RPLC (Recommended)Method C: HILIC (High Sensitivity)
Stationary Phase C18 (End-capped)Hybrid-Silica C18 (e.g., BEH C18)Zwitterionic or Amide
Mobile Phase pH pH 2.7 (Formic Acid)pH 10.0 (Ammonium Bicarbonate)pH 3.0–6.0 (Ammonium Acetate)
Retention Mechanism Hydrophobic InteractionHydrophobic (Neutral Analyte)Partitioning (Water Layer)
Retention Factor (

)
< 0.5 (Poor)> 5.0 (Excellent)> 3.0 (Good)
Peak Shape Tailing (As > 1.[1][2]8)Sharp (As < 1.[1][2]2)Sharp (As < 1.[1][2]3)
MS Sensitivity ModerateHigh (Better desolvation)Highest (High organic %)
Robustness HighHighModerate (Long equilibration)
Detailed Analysis
Method A: Acidic RPLC (The Baseline Failure)

Using standard 0.1% formic acid forces the amine into a cationic state.[1][2] Because the spiro-ether moiety is not sufficiently hydrophobic to counteract the charged amine, the molecule elutes in the void volume.

  • Verdict: Not recommended for quantitative analysis.[1][2]

Method B: High-pH RPLC (The Robust Workhorse)

By elevating the pH to 10 (using ammonium bicarbonate/hydroxide), the amine is deprotonated (neutral).[1][2] This drastically increases its hydrophobicity, allowing it to interact effectively with the C18 chain.[2]

  • Critical Requirement: Must use a column stable at high pH (e.g., Ethylene Bridged Hybrid silica).[1][2]

  • Verdict: Best for routine QC and high-throughput screening.[1][2]

Method C: HILIC (The Sensitivity Specialist)

Hydrophilic Interaction Liquid Chromatography retains the charged amine via electrostatic interactions and partitioning into an aqueous-enriched layer on the stationary phase.[1][2] The high organic content (ACN > 80%) enhances desolvation efficiency in the ESI source, often boosting signal by 5-10x.[1]

  • Verdict: Best for trace DMPK studies or low-concentration impurity profiling.[1][2]

Mass Spectrometry Optimization

Ionization Source: ESI vs. APCI

For 1-Oxaspiro[4.5]decan-8-amine, Electrospray Ionization (ESI) in positive mode is the definitive choice.[1][2] The basic nitrogen readily accepts a proton (


).[1][2] APCI is less effective due to the thermal instability risk of the ether ring and lower ionization efficiency for simple aliphatic amines.
Fragmentation Dynamics (MS/MS)

Structural elucidation relies on characteristic fragmentation pathways.[1][2][4]

Fragmentation M_Ion Precursor Ion [M+H]+ m/z 156 Frag_A Neutral Loss: NH3 [M+H-17]+ m/z 139 M_Ion->Frag_A Primary Pathway (Low CE) Frag_C Alpha-Cleavage (Proximal to Amine) M_Ion->Frag_C High CE Frag_B Spiro Ring Cleavage (Ether opening) Frag_A->Frag_B Secondary Fragmentation

Figure 1: Proposed fragmentation pathway. The loss of ammonia (17 Da) is the dominant transition at low collision energy (CE).

Recommended Experimental Protocol (High-pH RPLC)

This protocol provides the highest balance of robustness and retention for 1-Oxaspiro[4.5]decan-8-amine.[1][2]

Reagents & Materials
  • Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH4OH).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).[1][2]

  • Needle Wash: 90:10 ACN:Water (Crucial to prevent carryover of basic amines).[1][2]

LC Gradient Parameters
Time (min)Flow (mL/min)% A (Buffer)% B (Organic)Curve
0.000.6955Initial
0.500.6955Hold
3.500.6595Linear
4.500.6595Wash
4.600.6955Re-equilibrate
6.000.6955End
Mass Spectrometry Settings (Triple Quadrupole)
  • Source: ESI Positive[1][2][5]

  • Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation)

  • Desolvation Temp: 500°C

  • Cone Gas: 150 L/Hr

  • MRM Transitions:

    • Quantifier: 156.1

      
       139.1 (Loss of 
      
      
      
      , CE ~15-20 eV)[1][2]
    • Qualifier: 156.1

      
       96.1 (Ring cleavage fragment, CE ~30-35 eV)[1][2]
      

Decision Workflow

Use this logic flow to select the correct method for your specific application.

MethodSelection Start Start: Analyze 1-Oxaspiro[4.5]decan-8-amine Q1 Is High Sensitivity Required? (< 1 ng/mL) Start->Q1 HILIC Select HILIC Method (Zwitterionic Phase) Q1->HILIC Yes Q2 Is the Matrix Complex? (Plasma/Urine) Q1->Q2 No (Routine QC) HighPH Select High-pH RPLC (pH 10, BEH C18) Q2->HighPH Yes (Better Cleanup) Q2->HighPH No (Simple Solvents) Standard Standard Acidic RPLC (NOT RECOMMENDED) HighPH->Standard If column fails pH 10

Figure 2: Method selection decision tree based on sensitivity needs and matrix complexity.

References

  • McCalley, D. V. (2017).[1][2] Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. Link[1][2]

  • Rainville, P. D., et al. (2006).[1][2] High pH reversed-phase chromatography with UPLC-MS/MS for the analysis of basic pharmaceuticals.[1][2] Waters Application Note.[1][2] Link

  • NIST Chemistry WebBook. Mass spectrum of aliphatic amines and fragmentation rules.[1][2][4]Link[1][2]

  • PubChem. 1-Oxaspiro[4.5]decan-8-amine Compound Summary.Link[1][2]

Sources

Comparative

A Comparative Guide to the Synthesis of 1-Oxa-Azaspiro[4.5]decane Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1-oxa-azaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-oxa-azaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture has garnered significant interest in medicinal chemistry, driving the development of diverse synthetic strategies to access this important core. This guide provides a comparative analysis of key synthetic routes to 1-oxa-azaspiro[4.5]decane derivatives, offering insights into their mechanisms, scope, and practical application. We will delve into the experimental details of prominent methods, including oxidative cyclization, transition-metal-catalyzed cycloadditions, and multicomponent reactions, to provide a comprehensive resource for researchers in the field.

Oxidative Cyclization: A Direct Approach to Spirodienones

A prominent strategy for the synthesis of a specific class of 1-oxa-azaspiro[4.5]decane derivatives, namely 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, involves a metal-catalyzed oxidative cyclization. This approach utilizes readily available starting materials, such as 4-aminophenol and α-hydroxy acids, to construct the spirocyclic framework in a multi-step sequence.[1]

The causality behind this experimental choice lies in the desire to create a library of compounds with potential antitumor activity. The resulting spirodienone scaffold is a known pharmacophore, and this route allows for the introduction of diversity at various positions.[1]

Mechanistic Insights

The key transformation in this route is the intramolecular oxidative cyclization of an N-(4-hydroxyphenyl)amide intermediate. While the precise mechanism can vary depending on the catalyst and oxidant used, a plausible pathway involves the following steps:

  • Amide Formation: The synthesis begins with the condensation of 4-aminophenol and an α-hydroxy acid (e.g., glycolic acid) to form the corresponding amide.

  • Oxidation and Dearomatization: A hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PhI(OAc)₂), in the presence of a copper catalyst, facilitates the oxidation of the phenol to a phenoxenium ion or a related reactive intermediate. This simultaneously activates the ring for intramolecular attack.

  • Intramolecular Cyclization: The amide oxygen attacks the dearomatized ring, leading to the formation of the spirocyclic core.

  • Rearomatization/Further Reactions: Subsequent steps can involve tautomerization and further functionalization of the dienone ring system.

cluster_0 Oxidative Cyclization Pathway Start 4-Aminophenol + α-Hydroxy Acid Amide N-(4-hydroxyphenyl)amide Start->Amide Amide Formation Oxidation Oxidation & Dearomatization (PhI(OAc)₂, Cu catalyst) Amide->Oxidation Step 1 Cyclization Intramolecular Cyclization Oxidation->Cyclization Step 2 Product 1-Oxa-4-azaspiro[4.5]deca- 6,9-diene-3,8-dione Cyclization->Product Step 3

Caption: Oxidative Cyclization Workflow.

Experimental Protocol: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione

This protocol is adapted from the work of Li et al.[1]

Step 1: Synthesis of 2-hydroxy-N-(4-hydroxyphenyl)acetamide

  • To a solution of 4-aminophenol (1.0 eq) and glycolic acid (1.2 eq) in acetonitrile, add N,N'-dicyclohexylcarbodiimide (DCC) (2.0 eq).

  • Reflux the mixture for the time specified in the original literature, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the amide intermediate.

Step 2: Oxidative Cyclization

  • Dissolve the 2-hydroxy-N-(4-hydroxyphenyl)acetamide (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Add PhI(OAc)₂ (2.0 eq) and a catalytic amount of Cu[(CH₃CN)₄ClO₄] (0.05 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction and purify the crude product by column chromatography to yield the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.

Reagent/ParameterValue/ConditionReference
Starting Materials4-aminophenol, Glycolic acid
Coupling AgentDCC
OxidantPhI(OAc)₂
CatalystCu[(CH₃CN)₄ClO₄]
SolventAcetonitrile, DCM
TemperatureReflux, Room Temperature

Palladium-Catalyzed [3+2] Cycloaddition: A Convergent Route

A powerful and convergent approach to the 1-azaspiro[4.5]decane scaffold involves a palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with in situ generated azadienes from anilines.[2][3] This method offers broad substrate compatibility and has been explored for asymmetric variations.[3]

The choice of this strategy is driven by the efficiency of cycloaddition reactions in rapidly building molecular complexity. The use of a palladium catalyst allows for the activation of otherwise unreactive starting materials under relatively mild conditions.

Mechanistic Insights

The reaction proceeds through a dearomatization of the aniline precursor followed by the palladium-catalyzed cycloaddition:

  • Oxidative Dearomatization: The aniline derivative is first oxidized to an azadiene intermediate.

  • Palladium Catalysis: The palladium catalyst facilitates the [3+2] cycloaddition between the azadiene and the vinylcyclopropane. The mechanism likely involves the formation of a palladacyclopentane intermediate, followed by reductive elimination to furnish the spirocyclic product and regenerate the palladium catalyst.

cluster_1 Palladium-Catalyzed [3+2] Cycloaddition Aniline Aniline Derivative Azadiene Azadiene Intermediate Aniline->Azadiene Oxidative Dearomatization Pd_Cycle Palladium-Catalyzed [3+2] Cycloaddition Azadiene->Pd_Cycle VCP Vinylcyclopropane VCP->Pd_Cycle Spiro 1-Azaspiro[4.5]decane Pd_Cycle->Spiro

Caption: Pd-Catalyzed [3+2] Cycloaddition.

Experimental Protocol: General Procedure for Palladium-Catalyzed Aza-[3+2] Cycloaddition

A general procedure based on the findings of Xu et al. is described below.[3]

  • To a solution of the aniline derivative (1.0 eq) in a suitable solvent, add the oxidant.

  • After a specified time for the in situ generation of the azadiene, add the vinylcyclopropane (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and any necessary additives.

  • Stir the reaction mixture at the indicated temperature until completion (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction, and purify the product by column chromatography.

Catalyst SystemSubstrate ScopeDiastereoselectivityYieldsReference
Pd(OAc)₂ / LigandBroad aniline and vinylcyclopropane scopeGenerally good to excellentModerate to high[3]

Gold and Palladium Relay Catalysis: A Diastereoselective Approach

For the synthesis of dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives, a sophisticated gold and palladium relay catalytic tandem cyclization has been developed.[4] This method utilizes enynamides and vinyl benzoxazinanones as starting materials and provides high diastereoselectivity.[4]

The rationale for employing a dual catalytic system lies in the unique and complementary reactivity of gold and palladium. Gold(I) catalysts are excellent at activating alkynes for nucleophilic attack, while palladium catalysts are well-suited for cycloaddition reactions.

Mechanistic Insights

This tandem reaction involves a sequence of catalytic events:

  • Gold-Catalyzed Cyclization: The gold(I) catalyst activates the alkyne of the enynamide, promoting an intramolecular cyclization to form a furan-derived azadiene intermediate.

  • Palladium-Catalyzed [4+2] Cycloaddition: The palladium catalyst then facilitates a [4+2] cycloaddition between the in situ generated azadiene and the vinyl benzoxazinanone, which acts as a dienophile, to construct the spirocyclic core with high diastereoselectivity.

cluster_2 Au/Pd Relay Catalysis Enynamide Enynamide Azadiene Furan-derived Azadiene Enynamide->Azadiene Au-catalyzed cyclization Au_Cat Au(I) Catalyst Cycloaddition [4+2] Cycloaddition Azadiene->Cycloaddition Vinyl_Benz Vinyl Benzoxazinanone Vinyl_Benz->Cycloaddition Pd_Cat Pd Catalyst Spiro_Product 2-Oxa-7-azaspiro[4.5]decane Cycloaddition->Spiro_Product Pd-catalyzed

Caption: Au/Pd Relay Catalysis Workflow.

Experimental Protocol: General Procedure for Au/Pd Relay Catalysis

A representative procedure for this tandem reaction is as follows:

  • In a reaction vessel under an inert atmosphere, combine the enynamide (1.0 eq), vinyl benzoxazinanone (1.2 eq), gold catalyst (e.g., a gold(I) complex), and palladium catalyst (e.g., a palladium(0) complex with a suitable ligand) in a dry solvent.

  • Stir the reaction mixture at the specified temperature for the required time, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture and purify the residue by column chromatography to isolate the desired 2-oxa-7-azaspiro[4.5]decane derivative.

Catalyst SystemDiastereoselectivityYieldsSubstrate ScopeReference
Au(I) / Pd(0)HighGood to excellentSpecific for enynamides and vinyl benzoxazinanones[4]

Multicomponent Reactions (MCRs): An Efficient and Convergent Strategy

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a complex product, represent a highly efficient and atom-economical approach to a wide array of heterocyclic and spirocyclic systems.[2][5][6] While specific MCRs for the direct synthesis of the 1-oxa-azaspiro[4.5]decane core are still emerging, the principles of MCRs are highly applicable and offer significant potential for the discovery of novel derivatives.

The primary driver for exploring MCRs is their inherent efficiency, which allows for the rapid generation of molecular diversity from simple starting materials.[5] This is particularly valuable in drug discovery for the creation of compound libraries.

Mechanistic Insights

The mechanisms of MCRs are highly varied and depend on the specific reactants and catalysts involved. A common theme is the formation of a key intermediate from two of the components, which then reacts with the third (and subsequent) components in a cascade of reactions. For the synthesis of spiro-oxazolidines, a related scaffold, a three-component reaction can proceed via the formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile.

Conceptual Application to 1-Oxa-Azaspiro[4.5]decane Synthesis

A hypothetical MCR for the synthesis of a 1-oxa-azaspiro[4.5]decane derivative could involve the reaction of a cyclic ketone, an amino alcohol, and a third component that facilitates the cyclization.

cluster_3 Multicomponent Reaction Concept CompA Component A (e.g., Cyclic Ketone) One_Pot One-Pot Reaction CompA->One_Pot CompB Component B (e.g., Amino Alcohol) CompB->One_Pot CompC Component C CompC->One_Pot Spiro_MCR 1-Oxa-Azaspiro[4.5]decane One_Pot->Spiro_MCR

Caption: Conceptual MCR Workflow.

Comparison of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Oxidative Cyclization Multi-step synthesis of spirodienones.Utilizes simple starting materials.Limited to a specific subclass of the target scaffold.
Pd-Catalyzed [3+2] Cycloaddition Convergent cycloaddition of anilines and vinylcyclopropanes.Broad substrate scope, potential for asymmetry.Requires a transition metal catalyst.
Au/Pd Relay Catalysis Diastereoselective tandem cyclization.High stereocontrol.Requires a dual catalytic system, specific substrates.
Multicomponent Reactions (MCRs) One-pot synthesis from three or more components.High efficiency, atom economy, rapid generation of diversity.Specific protocols for the target scaffold are less established.

Conclusion

The synthesis of 1-oxa-azaspiro[4.5]decane derivatives can be achieved through a variety of elegant and efficient synthetic strategies. The choice of a particular route will depend on the desired substitution pattern, the need for stereocontrol, and the desired level of synthetic efficiency. Oxidative cyclization offers a direct path to spirodienone derivatives, while palladium-catalyzed cycloadditions provide a more general and convergent approach. For high levels of stereocontrol, dual catalytic systems, such as the Au/Pd relay catalysis, have proven to be powerful tools. The continued development of novel multicomponent reactions holds great promise for the rapid and diverse synthesis of this important class of spirocyclic compounds, further enabling their exploration in drug discovery and development.

References

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. Available at: [Link]

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. Available at: [Link]

  • Transformation of Anilines to 1‐Azaspiro[4.5]decanes via Dearomatization and Palladium‐Catalyzed aza‐[3+2] Cycloaddition with Vinylcyclopropanes. ResearchGate. Available at: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC - NIH. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. Available at: [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. Available at: [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. Available at: [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC. Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers. Available at: [Link]

  • Synthesis of spirooxindole‐oxazolidine reported by Pan and co‐workers.. ResearchGate. Available at: [Link]

  • Substrate-controlled selectivity switch in a three-component reaction: sequential synthesis of spiro-oxazolidinedione-cyclopentenones and hydroxy enaminobarbiturates in water. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • (PDF) Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH. Available at: [Link]

  • Four-Component Synthesis of Spiro-Imidazolidines Enabled by Carbon Nitride Photocatalysis. ACS Publications. Available at: [Link]

  • Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicinal chemistry. University of Groningen. Available at: [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available at: [Link]

  • Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. MDPI. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. PMC. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. Available at: [Link]

Sources

Validation

Comparative Pharmacological Profiling: Substituted 1-Oxaspiro[4.5]decanes

The following guide provides an in-depth pharmacological profiling of substituted 1-oxaspiro[4.5]decanes, specifically focusing on their application as high-affinity ligands for Sigma ( ) receptors. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth pharmacological profiling of substituted 1-oxaspiro[4.5]decanes, specifically focusing on their application as high-affinity ligands for Sigma (


) receptors.

[1]

Executive Summary: The Spiro-Ether Advantage

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for increasing fraction saturated carbon (


) content, thereby improving solubility and metabolic stability.

The 1-oxaspiro[4.5]decane scaffold represents a strategic bioisostere of the more common 1-azaspiro[4.5]decane.[1] By incorporating an oxygen atom into the spiro-ring, researchers can modulate lipophilicity (LogP) and reduce basicity without sacrificing the rigid 3D-vectorial projection required for high-affinity binding.[1] This guide profiles these derivatives, particularly 1-oxa-8-azaspiro[4.5]decanes , positioning them against traditional nitrogen-based spirocycles and linear analogues in the development of Sigma-1 (


) receptor radioligands and neuroprotective agents.[1]
Key Differentiators
  • Conformational Entropy: Rigid spiro-fusion locks substituents in a bioactive conformation, reducing the entropy penalty upon binding compared to linear ethers.[1]

  • Basicity Modulation: The ether oxygen acts as a hydrogen bond acceptor but lacks the basicity of the amine found in azaspiro analogues, reducing the risk of phospholipidosis and hERG channel inhibition.

  • Selectivity: High affinity for

    
     receptors (
    
    
    
    nM) with tunable selectivity over
    
    
    receptors and vesicular acetylcholine transporters (VAChT).[1][2]

Comparative Analysis: Performance & Data

The following data compares the 1-oxaspiro[4.5]decane scaffold (specifically the 1-oxa-8-azaspiro derivative) against its primary structural alternatives.

Table 1: Pharmacological & Physicochemical Comparison

Data aggregated from representative structure-activity relationship (SAR) studies involving Sigma-1 receptor ligands.[1]

Feature1-Oxa-8-azaspiro[4.5]decane (Focus)1-Azaspiro[4.5]decane (Alternative A)Linear Alkyl Ether (Alternative B)[1]
Primary Target Sigma-1 Receptor (

)
Sigma-1 / CCR5 / OpioidSigma-1 (Non-selective)
Binding Affinity (

)
0.47 – 12.1 nM [1]0.5 – 15 nM> 50 nM (Typical)

vs

Selectivity
Moderate to High (2 – 44 fold)Variable (Often Low)Low
Conformational Entropy Low (Rigid) Low (Rigid)High (Flexible)
Lipophilicity (cLogP) 2.0 – 3.5 (Tunable)2.5 – 4.0 (Higher)Variable
Metabolic Stability High (Blocked metabolic soft spots)Moderate (N-dealkylation risk)Low (Rapid oxidation)
CNS Penetration High (Ideal for PET imaging)HighModerate
hERG Liability Risk Reduced (Lower pKa)Elevated (Basic amine)Low
Interpretation of Data[2][3][4][5][6][7][8][9][10][11]
  • Affinity vs. Flexibility: The spiro-ether maintains the nanomolar affinity seen in spiro-amines, significantly outperforming linear ethers.[1] This confirms that the rigid spiro-core is essential for fitting the

    
     pharmacophore.[1]
    
  • The "Oxygen Switch": Replacing the spiro-ring nitrogen (Azaspiro) with oxygen (Oxaspiro) lowers the cLogP slightly and removes a protonation site.[1] This is critical for designing PET radiotracers (e.g.,

    
    F-labeled variants), where non-specific binding due to high lipophilicity is a major noise source [2].
    

Mechanism of Action & SAR Logic

The pharmacological success of substituted 1-oxaspiro[4.5]decanes relies on their ability to mimic the "kinked" structure of traditional sigma ligands (like haloperidol) while providing a metabolically robust scaffold.

Structural Logic (Graphviz Visualization)

The diagram below illustrates the Structure-Activity Relationship (SAR) decision tree for optimizing this scaffold.

SAR_Logic Core 1-Oxaspiro[4.5]decane Core RingSize Ring Size Variation (5,5 vs 4,5) Core->RingSize Heteroatom Heteroatom Substitution (O vs N) Core->Heteroatom Substituent N-Benzyl Tail Modification Core->Substituent Affinity High u03c31 Affinity (Rigid Fit) RingSize->Affinity 4,5 System optimal PK Improved PK / Lower Lipophilicity Heteroatom->PK O-atom reduces basicity Selectivity Selectivity (u03c31 > u03c32) Substituent->Selectivity Fluorine/Methoxy groups PK->Affinity Trade-off?

Caption: SAR decision tree for 1-oxaspiro[4.5]decane optimization. The 4,5-spiro fusion balances rigidity with the necessary hydrodynamic volume for the


 binding pocket.

Experimental Protocols

To validate the pharmacological profile of a new 1-oxaspiro[4.5]decane derivative, the following self-validating workflows are recommended.

Protocol A: Synthesis via Tosylate Displacement

Context: This method is preferred for generating diverse N-substituted derivatives from a common spiro-piperidine intermediate.[1]

  • Starting Material: Begin with 1-oxa-8-azaspiro[4.5]decane (secondary amine).[1]

  • Alkylation: React with appropriate benzyl tosylate or halide in acetonitrile (

    
    ).
    
  • Base: Use

    
     (3 equivalents) to scavenge acid.
    
  • Conditions: Reflux at 80°C for 4–6 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation:

    
    -NMR must show the disappearance of the NH signal and appearance of benzylic protons.
    
Protocol B: Sigma-1 ( ) Receptor Binding Assay

Context: This assay determines the affinity (


) of the compound relative to a known standard (Pentazocine).

Reagents:

  • Radioligand:

    
    -Pentazocine (Specific Activity ~30 Ci/mmol).[1]
    
  • Tissue Source: Guinea pig brain membrane homogenates (rich in

    
    ).[1]
    
  • Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation:

    • Mix 100

      
       membrane suspension + 50 
      
      
      
      radioligand (
      
      
      final) + 50
      
      
      test compound (concentrations
      
      
      to
      
      
      ).
    • Non-specific binding control: Add

      
       Haloperidol.[1]
      
    • Incubate at 37°C for 120 minutes (Equilibrium is critical).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

  • Washing: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization (Graphviz)

Binding_Assay Membrane Guinea Pig Brain Membranes Incubate Incubation 37°C, 120 min Membrane->Incubate Ligand [3H]-(+)-Pentazocine Ligand->Incubate Compound Test 1-Oxaspiro Derivative Compound->Incubate Filter GF/B Filtration (PEI soaked) Incubate->Filter Count Scintillation Counting Filter->Count Data Ki Calculation (Cheng-Prusoff) Count->Data

Caption: Standardized radioligand binding workflow for determining affinity of spirocyclic ligands.

Expert Insights: The "Metabolic Shield"

As a Senior Application Scientist, it is crucial to highlight why you would choose this scaffold over a standard piperidine.

The Problem: Linear alkyl ethers and simple piperidines are prone to rapid oxidative metabolism (N-dealkylation or O-dealkylation) by Cytochrome P450 enzymes.[1] The Solution: The 1-oxaspiro[4.5]decane scaffold introduces steric bulk directly adjacent to the ether oxygen and the piperidine ring. This "gem-disubstituent effect" sterically hinders the approach of CYP450 enzymes to the vulnerable sites, effectively increasing the metabolic half-life (


) of the molecule.

Recommendation: When designing neuroprotective agents where long duration of action is required, prioritize the 1-oxa-8-azaspiro[4.5]decane core over linear bioisosteres.[1]

References

  • Jia, H., et al. (2020).[1] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][2][3] Bioorganic & Medicinal Chemistry, 28(19), 115560. [3]

  • Wuest, F., et al. (2015).[1] 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.[1][2] Journal of Medicinal Chemistry, 58(13), 5367–5379.

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][4][5][6][7] Expert Opinion on Drug Discovery, 11(9), 831-834.[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

Sources

Comparative

A Comparative Guide to Reducing Agents for Spiroketone Amination

For researchers, medicinal chemists, and professionals in drug development, the synthesis of spirocyclic amines is a critical endeavor. These unique three-dimensional structures are prevalent in a vast array of natural p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of spirocyclic amines is a critical endeavor. These unique three-dimensional structures are prevalent in a vast array of natural products and pharmaceuticals, offering novel vectors for exploring chemical space and developing new therapeutic agents.[1][2] Reductive amination stands as a cornerstone methodology for the synthesis of these valuable compounds from their corresponding spiroketones.[3]

This guide provides a comprehensive, in-depth comparison of commonly employed reducing agents for the reductive amination of spiroketones. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances, stereochemical implications, and practical considerations that underpin the rational selection of a reducing agent for these sterically demanding substrates.

The Central Challenge: Navigating Steric Hindrance in Spiroketone Amination

The reductive amination of a ketone proceeds through the initial formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced to the final amine. The inherent steric congestion around the carbonyl group in spiroketones can significantly hinder the initial nucleophilic attack by the amine and influence the facial selectivity of the subsequent hydride delivery to the iminium intermediate. This makes the choice of reducing agent a critical parameter determining not only the reaction's efficiency but also its stereochemical outcome.

dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Spiroketone [label="Spiroketone", fillcolor="#F1F3F4"]; Amine [label="Amine (R-NH2)", fillcolor="#F1F3F4"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4"]; Iminium [label="Iminium Ion", fillcolor="#F1F3F4"]; SpiroAmine [label="Spiro-Amine", fillcolor="#F1F3F4"]; ReducingAgent [label="Reducing Agent", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="H2O", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Spiroketone -> Hemiaminal [label="+ Amine"]; Amine -> Hemiaminal; Hemiaminal -> Iminium [label="- H2O"]; Iminium -> SpiroAmine [label="+ [H-] from Reducing Agent"]; ReducingAgent -> Iminium; Iminium -> H2O [style=invis];

} dot

Caption: General mechanism of spiroketone reductive amination.

A Comparative Analysis of Hydride-Based Reducing Agents

The most common class of reducing agents for reductive amination are the borohydride derivatives. Their varying steric bulk and reactivity profiles offer a toolbox for optimizing the amination of spiroketones.

Sodium Borohydride (NaBH₄): The Workhorse with Caveats

Sodium borohydride is a cost-effective and powerful reducing agent.[4] However, its high reactivity can be a double-edged sword. It readily reduces both ketones and the intermediate iminium ion.[5] This lack of selectivity often necessitates a two-step, or indirect, reductive amination procedure where the imine is pre-formed before the addition of NaBH₄.[4][6] For sterically hindered spiroketones, forcing the imine formation to completion before introducing the reducing agent can be advantageous in maximizing the yield of the desired spiro-amine.

Key Considerations for NaBH₄:

  • Procedure: Best suited for a two-step approach to avoid reduction of the starting spiroketone.[4][6]

  • Stereoselectivity: The small size of the hydride donor can sometimes lead to lower diastereoselectivity compared to bulkier reagents, as the approach to the iminium ion is less sterically biased.

  • Advantages: Cost-effective, readily available, and powerful.

  • Disadvantages: Lack of selectivity for one-pot reactions, potentially leading to side products.

Sodium Cyanoborohydride (NaBH₃CN): The Selective but Toxic Predecessor

Sodium cyanoborohydride was a long-standing reagent of choice for one-pot reductive aminations due to its enhanced stability at mildly acidic pH and its greater selectivity for the iminium ion over the ketone.[7] The electron-withdrawing cyanide group attenuates the reactivity of the borohydride, making it less likely to reduce the starting carbonyl.[4]

Key Considerations for NaBH₃CN:

  • Procedure: Well-suited for one-pot reactions.

  • Stereoselectivity: The steric profile is similar to NaBH₄, and thus may not offer significant advantages in diastereoselectivity for spiroketones.

  • Advantages: Excellent selectivity for the iminium ion.

  • Disadvantages: High toxicity and the generation of toxic cyanide byproducts upon workup are significant drawbacks that have led to its replacement in many applications.[4]

Sodium Triacetoxyborohydride (STAB): The Modern Standard for One-Pot Aminations

Sodium triacetoxyborohydride (STAB) has largely superseded NaBH₃CN as the preferred reagent for one-pot reductive aminations.[4] It is a mild and selective reducing agent that is particularly effective for a wide range of ketones, including sterically hindered ones.[8] The three bulky acetoxy groups render it less reactive towards ketones but highly effective at reducing the more electrophilic iminium ion.[9]

Key Considerations for STAB:

  • Procedure: The reagent of choice for one-pot reductive aminations.[4]

  • Stereoselectivity: The steric bulk of STAB can lead to higher diastereoselectivity in the reduction of the iminium ion intermediate derived from spiroketones, as it will preferentially attack from the less hindered face.

  • Advantages: Mild, highly selective for the iminium ion, less toxic than NaBH₃CN, and commercially available.[4][8]

  • Disadvantages: More expensive than NaBH₄.

Reducing AgentProcedureSelectivity (Iminium vs. Ketone)StereoselectivityKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Primarily two-step[4][6]LowModerateCost-effective, powerfulPoor selectivity in one-pot reactions
Sodium Cyanoborohydride (NaBH₃CN) One-potHigh[7]ModerateHigh selectivityHighly toxic[4]
Sodium Triacetoxyborohydride (STAB) One-pot[4]Very High[9]Potentially HighMild, highly selective, less toxic[4][8]Higher cost

Alternative Approaches for Spiroketone Amination

Beyond the common borohydride reagents, other methods can be particularly advantageous for the synthesis of spiro-amines, especially when high stereoselectivity is required.

Catalytic Reductive Amination

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas, is a powerful and atom-economical method for reductive amination.[10] For the synthesis of chiral spiro-amines, asymmetric catalytic reductive amination using chiral ligands and transition metal catalysts (e.g., Iridium or Rhodium) offers a direct route to enantiomerically enriched products.[11][12]

dot graph CatalyticReductiveAmination { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Spiroketone [label="Spiroketone", fillcolor="#F1F3F4"]; Amine [label="Amine", fillcolor="#F1F3F4"]; Iminium [label="Iminium Ion", fillcolor="#F1F3F4"]; SpiroAmine [label="Spiro-Amine", fillcolor="#F1F3F4"]; Catalyst [label="Chiral Catalyst + H2", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Spiroketone -> Iminium [label="+ Amine"]; Amine -> Iminium; Iminium -> SpiroAmine; Catalyst -> Iminium; } dot

Caption: Asymmetric catalytic reductive amination workflow.

Key Considerations for Catalytic Methods:

  • Advantages: High atom economy, potential for high enantioselectivity with chiral catalysts.[11][12]

  • Disadvantages: Requires specialized equipment for handling hydrogen gas, catalyst screening may be necessary to find optimal conditions, and catalysts can be expensive.

Enzymatic Reductive Amination

Biocatalysis using enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) is an emerging and powerful approach for the asymmetric synthesis of amines.[13][14] These enzymes can exhibit exquisite stereoselectivity, often leading to products with very high enantiomeric excess. For the synthesis of complex spiro-amines, enzymatic methods hold great promise for achieving high levels of stereocontrol that may be difficult to obtain with traditional chemical methods.

Key Considerations for Enzymatic Methods:

  • Advantages: Extremely high stereoselectivity, mild reaction conditions (aqueous media, room temperature).

  • Disadvantages: Enzyme availability and stability can be limiting factors, and substrate scope may be narrow for a given enzyme, often requiring protein engineering for optimization.

Experimental Protocols

General Procedure for One-Pot Reductive Amination of a Spiroketone using STAB

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Spiroketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, for less reactive ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of the spiroketone (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE, add STAB (1.5 equiv) portion-wise at room temperature. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the chosen organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-amine.

General Procedure for Two-Step Reductive Amination of a Spiroketone using NaBH₄

Step 1: Imine Formation

  • Dissolve the spiroketone (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., methanol, ethanol, or toluene).

  • If using toluene, equip the reaction vessel with a Dean-Stark apparatus to remove water azeotropically and drive the imine formation to completion. If using methanol or ethanol, the reaction is typically stirred at room temperature or with gentle heating.

  • Monitor the reaction by an appropriate method (e.g., NMR, IR) to confirm the formation of the imine.

  • Once the imine formation is complete, remove the solvent under reduced pressure.

Step 2: Reduction

  • Dissolve the crude imine in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or 1 M HCl at 0 °C.

  • Adjust the pH to basic with an aqueous base (e.g., NaOH).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The reductive amination of spiroketones is a powerful transformation for the synthesis of medicinally relevant spiro-amines. The choice of reducing agent is paramount and should be guided by the specific characteristics of the substrate and the desired outcome. For one-pot procedures, sodium triacetoxyborohydride (STAB) is generally the reagent of choice due to its mildness, selectivity, and safety profile. For challenging substrates where imine formation is difficult, a two-step procedure with sodium borohydride (NaBH₄) may be more effective. When high stereoselectivity is the primary goal, asymmetric catalytic hydrogenation or enzymatic methods offer powerful, albeit more specialized, alternatives. By understanding the interplay between the steric and electronic properties of the spiroketone, the amine, and the reducing agent, researchers can effectively navigate the synthesis of these complex and valuable molecules.

References

  • Cui, J., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 29(3), 698. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Schulze, V., et al. (2014). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. The Journal of Organic Chemistry, 79(15), 7034-7045. [Link]

  • Woody_D93. (2021). Comment on "reductive amination NaB(AcO)3". Reddit. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Liao, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. [Link]

  • Mayol, O., et al. (2019). Biocatalytic Reductive Amination by Native Amine Dehydrogenases. Catalysts, 9(11), 933. [Link]

  • Caparco, A. A., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 1. [Link]

  • Zhang, X., et al. (2003). Direct Asymmetric Reductive Amination of Ketones. Angewandte Chemie International Edition, 42(45), 5590-5592. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Organic Reactions (pp. 1-317). John Wiley & Sons, Inc. [Link]

  • Yus, M., et al. (2001). Synthesis of 2-Substituted Pyrrolidines from Carbonyl Compounds and 3-Chloropropylamine. The Journal of Organic Chemistry, 66(18), 6207–6208. [Link]

  • Chen, Y., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(6), 10793–10807. [Link]

  • Menche, D., et al. (2007). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Organic Letters, 9(18), 3539–3542. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). A One-Pot Synthesis of Spiropyrrolines via Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Organic Letters, 7(12), 2453–2456. [Link]

  • PubChem. (n.d.). Spiro[4.5]decan-1-one. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • ChemRxiv. (2021). Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras. [Link]

  • Organic Chemistry Tutor. (2023, March 16). Reductive Amination. YouTube. [Link]

  • da Silva, A. B. F., et al. (2004). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Journal of the Brazilian Chemical Society, 15, 780-784. [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Boron Hydrides. [Link]

  • Chang, M., et al. (2013). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Angewandte Chemie International Edition, 52(4), 1190-1193. [Link]

  • Chowdhury, R., et al. (2014). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 5(11), 1646-1651. [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1251-1253. [Link]

  • Wu, Z., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters, 24(51), 9436–9441. [Link]

  • Zare, A., et al. (2017). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. New Journal of Chemistry, 41(19), 10836-10845. [Link]

  • LibreTexts. (2019, June 2). 20.5: The Stereochemistry of Carbonyl Reduction. Chemistry LibreTexts. [Link]

  • D'Agostino, S., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related. Chemistry, 5(3), 1836-1848. [Link]

  • Tian, Y., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules, 26(16), 4991. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.